AFG206
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C20H19N3O2 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
1-(4-ethylphenyl)-3-(4-pyridin-4-yloxyphenyl)urea |
InChI |
InChI=1S/C20H19N3O2/c1-2-15-3-5-16(6-4-15)22-20(24)23-17-7-9-18(10-8-17)25-19-11-13-21-14-12-19/h3-14H,2H2,1H3,(H2,22,23,24) |
InChIキー |
UUJSPHQATNSVLQ-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
AFG206: A Preclinical Type II Inhibitor Targeting FLT3-ITD in Acute Myeloid Leukemia
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, approximately 30%, harbors mutations in the Fms-like tyrosine kinase 3 (FLT3) gene, with internal tandem duplications (FLT3-ITD) being the most common. These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled cell proliferation and conferring a poor prognosis. AFG206 is a first-generation, ATP-competitive "type II" inhibitor of FLT3. Unlike type I inhibitors that bind to the active kinase conformation, this compound selectively binds to and stabilizes the inactive "DFG-out" conformation of the FLT3 kinase. This unique mechanism of action prevents the kinase from adopting its active state, thereby inhibiting autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways. Preclinical studies have demonstrated that this compound potently inhibits the proliferation of AML cells harboring FLT3-ITD mutations and induces apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling, and details key experimental protocols for its preclinical evaluation.
Introduction to FLT3 and Type II Inhibition in AML
The Fms-like tyrosine kinase 3 (FLT3) is a member of the class III receptor tyrosine kinase family, playing a crucial role in the normal development of hematopoietic stem and progenitor cells.[1] In AML, FLT3-ITD mutations cause ligand-independent dimerization and constitutive activation of the receptor.[2] This aberrant signaling activates multiple downstream pathways, including the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, which are critical for cell survival and proliferation.
Kinase inhibitors are broadly classified based on their binding mode. Type I inhibitors bind to the active "DFG-in" conformation of the kinase, while type II inhibitors, such as this compound, recognize and stabilize the inactive "DFG-out" conformation. This mode of inhibition not only targets the ATP-binding pocket but also an adjacent hydrophobic pocket that is only accessible in the inactive state, offering a distinct mechanism for disrupting kinase activity.[1]
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor that specifically targets the inactive conformation of the FLT3 kinase. By binding to this state, it locks the kinase in a non-functional conformation, preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[2] This ultimately leads to the induction of apoptosis and cell cycle arrest in FLT3-mutated leukemia cells.
Recent studies have revealed that the subcellular localization of FLT3-ITD plays a role in its signaling output. A significant portion of FLT3-ITD is retained within the endoplasmic reticulum (ER) and Golgi apparatus, where it can still activate downstream effectors.[3][4] Specifically, ER-localized FLT3-ITD has been shown to activate the STAT5 pathway, while Golgi- and plasma membrane-localized FLT3-ITD primarily activates the PI3K/AKT and RAS/MEK/ERK pathways.[3][5] By inhibiting the overall kinase activity of FLT3-ITD, this compound is expected to attenuate signaling from all these subcellular compartments.
Signaling Pathways Affected by this compound
The constitutive activity of FLT3-ITD drives leukemogenesis through the activation of several key signaling pathways. This compound, by inhibiting FLT3 kinase activity, effectively downregulates these pathways.
Quantitative Data
The following tables summarize the in vitro potency of this compound and provide a comparison with other well-characterized FLT3 inhibitors. It is important to note that this compound is a preclinical compound and no clinical data is available.
Table 1: In Vitro Potency of this compound against FLT3-Mutant Cell Lines
| Cell Line | FLT3 Mutation Status | IC50 (µM) | Assay Type |
| Ba/F3-ITD | FLT3-ITD | ~0.1 | Cell Viability (MTS) |
| Ba/F3-D835Y | FLT3-TKD | Potent Inhibition | Cell Viability |
Data sourced from BenchChem Application Notes.[2]
Table 2: Comparative In Vitro Efficacy of FLT3 Inhibitors Against Human FLT3-ITD AML Cell Lines
| Compound | Inhibitor Type | Cell Line | FLT3 Mutation Status | IC50 (nM) for Proliferation/Viability |
| This compound | Type II | Ba/F3-FLT3-ITD | ITD | ~100 |
| Sorafenib | Type II | MV4;11 | ITD | Not specified |
| MOLM13 | ITD | Not specified | ||
| Quizartinib | Type II | MOLM-13 | ITD | 0.62 ± 0.03 |
| Gilteritinib | Type I | MOLM-13 | ITD | 0.7 - 2.9 |
Comparative data is provided for context.[6][7]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTS Assay)
This protocol measures the anti-proliferative effect of this compound on FLT3-mutant leukemia cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Add the desired concentrations of this compound (e.g., 0.001 to 10 µM) to the wells in triplicate. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).[2]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in leukemia cells following treatment with this compound.
-
Cell Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 5 µM) or DMSO for 24-48 hours.
-
Cell Harvesting and Staining: Harvest cells and wash them twice with cold PBS. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry. Quantify early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[2]
Western Blot Analysis of FLT3 Signaling
This protocol is for assessing the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.
-
Cell Treatment: Treat FLT3-mutated AML cell lines (e.g., MV4-11) with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), and anti-ERK1/2. Use a loading control such as GAPDH or β-actin.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence imaging system.[6]
In Vivo Xenograft Model (General Protocol Outline)
While specific in vivo data for this compound is not publicly available, a general protocol for evaluating an FLT3 inhibitor in a xenograft model is outlined below.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Inoculation: Subcutaneously or intravenously inject a human FLT3-ITD positive AML cell line (e.g., MV4-11 or MOLM-13).
-
Tumor Growth and Treatment: Once tumors are established (for subcutaneous models) or engraftment is confirmed (for intravenous models), randomize mice into vehicle control and this compound treatment groups.
-
Drug Administration: Administer this compound via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Monitoring: Monitor tumor volume, body weight, and overall health of the mice regularly.
-
Endpoint Analysis: At the end of the study, harvest tumors and/or bone marrow for pharmacodynamic analysis (e.g., Western blot for p-FLT3) and histological examination.
Conclusion and Future Directions
This compound is a first-generation type II FLT3 inhibitor that demonstrates potent preclinical activity against AML cells driven by FLT3-ITD mutations. Its mechanism of action, centered on stabilizing the inactive conformation of the FLT3 kinase, provides a clear rationale for its anti-leukemic effects. The experimental protocols detailed in this guide serve as a foundational resource for the preclinical characterization of this compound and other novel FLT3 inhibitors.
While this compound has shown promise in in vitro settings, comprehensive in vivo efficacy and safety data are not yet publicly available. Furthermore, the clinical development of this compound has not been reported. The field of FLT3 inhibitors has rapidly evolved with the advent of second- and third-generation inhibitors that exhibit improved potency, selectivity, and the ability to overcome resistance mutations. Future research on this compound could focus on comprehensive kinase profiling, evaluation in patient-derived xenograft models, and investigation of its potential in combination therapies to overcome resistance. Such studies would be crucial to determine if this first-generation inhibitor still holds a place in the expanding therapeutic arsenal (B13267) for FLT3-mutated AML.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FLT3-ITD transduces autonomous growth signals during its biosynthetic trafficking in acute myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of FLT3 mutation on its intracellular localization and implications for anti-leukemia strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of FLT3 mutation on its intracellular localization and implications for anti-leukemia strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Distinguishing Type I and Type II FLT3 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the normal development of hematopoietic stem cells. In approximately 30% of patients with Acute Myeloid Leukemia (AML), mutations in the FLT3 gene lead to constitutive kinase activation, promoting uncontrolled cell proliferation and survival. This has established FLT3 as a critical therapeutic target. FLT3 inhibitors are broadly categorized into Type I and Type II, distinguished by their binding modes to the FLT3 kinase. This guide provides an in-depth comparative analysis of these two inhibitor classes, detailing their mechanisms of action, efficacy against various mutations, resistance profiles, and the experimental methodologies for their evaluation.
Mechanism of Action: A Tale of Two Conformations
The core difference between Type I and Type II FLT3 inhibitors lies in the conformational state of the kinase to which they bind. The activation state of the kinase is regulated by a critical structural element known as the "DFG motif" within the activation loop.
-
Type I Inhibitors: These inhibitors bind to the active "DFG-in" conformation of the kinase, directly competing with ATP in its binding pocket. This binding mode allows them to inhibit FLT3 regardless of its activation state. Consequently, Type I inhibitors are effective against both major classes of activating FLT3 mutations: internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations (e.g., D835Y).[1][2] Examples of Type I inhibitors include gilteritinib, midostaurin, and crenolanib.[3]
-
Type II Inhibitors: In contrast, Type II inhibitors bind to and stabilize the inactive "DFG-out" conformation .[2] They target a hydrophobic region adjacent to the ATP-binding pocket that is only accessible when the kinase is in this inactive state. By locking the kinase in an inactive conformation, they prevent it from adopting the active state required for signaling. While highly potent against FLT3-ITD mutations, their efficacy is limited against TKD mutations, which tend to lock the kinase in the active "DFG-in" conformation, thus preventing the binding of Type II inhibitors.[3] Examples of Type II inhibitors include quizartinib (B1680412) and sorafenib.[3]
FLT3 Signaling Pathway and Points of Inhibition
Upon activation, wild-type FLT3 dimerizes and autophosphorylates, triggering several downstream signaling cascades crucial for cell survival, proliferation, and differentiation. Mutated FLT3, however, is constitutively active, leading to aberrant and sustained signaling. Both Type I and Type II inhibitors aim to abrogate these downstream signals by preventing the initial FLT3 phosphorylation event. Key pathways include:
-
RAS/MEK/ERK (MAPK) Pathway: Promotes cell proliferation.
-
PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.
-
STAT5 Pathway: Potently activated by FLT3-ITD, it upregulates anti-apoptotic proteins.
Data Presentation: Comparative Inhibitory Potency
The differential binding modes of Type I and Type II inhibitors result in varied inhibitory potencies against different FLT3 mutations. The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected FLT3 inhibitors.
| Inhibitor | Type | Cell Line | FLT3 Mutation | IC50 (nM) | Reference |
| Gilteritinib | Type I | MV4-11 | FLT3-ITD | 0.7-2.1 | [4] |
| FLT3-ITD+D835Y | 22 | [4] | |||
| Midostaurin | Type I | MV4-11 | FLT3-ITD | ~3 | |
| Crenolanib | Type I | Ba/F3 | FLT3-ITD | 8.7 | [4] |
| FLT3-ITD+D835Y | 35-62 | [4] | |||
| Quizartinib | Type II | MV4-11 | FLT3-ITD | <1 | [4] |
| FLT3-ITD+D835Y | >1000 (Resistant) | [4] | |||
| Sorafenib | Type II | MV4-11 | FLT3-ITD | ~20 | |
| FLT3-ITD+D835Y | >1000 (Resistant) |
Note: IC50 values can vary based on the specific cell line and assay conditions used.
Experimental Protocols
The characterization of FLT3 inhibitors involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified FLT3 enzyme.[5]
Materials:
-
Recombinant human FLT3 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[5]
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor solution or vehicle (DMSO control).[5]
-
Add 2 µL of a solution containing the FLT3 enzyme to each well.[5]
-
Add 2 µL of a solution containing the substrate (MBP) and ATP to initiate the reaction.[5]
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
Cellular FLT3 Autophosphorylation Assay (ELISA-based)
Objective: To measure the ability of an inhibitor to block the autophosphorylation of FLT3 in a cellular context.
Materials:
-
FLT3-mutated AML cell line (e.g., MV4-11, MOLM-13)
-
Cell culture medium and supplements
-
Test inhibitor (serially diluted)
-
Fixing Solution (e.g., 4% formaldehyde)
-
Quenching Buffer
-
Blocking Buffer
-
Wash Buffer
-
Primary antibodies: Capture antibody for total FLT3, Detection antibody for phosphorylated FLT3 (p-FLT3)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution
-
96-well plates
-
ELISA plate reader
Procedure:
-
Seed FLT3-expressing cells in a 96-well plate and allow them to adhere or grow to a suitable confluency.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control for a defined period (e.g., 2 hours).
-
Fix the cells by adding Fixing Solution and incubate for 20 minutes.
-
Wash the cells and add Quenching Buffer for 20 minutes.
-
Wash and block the wells with Blocking Buffer for 1 hour.
-
In an ELISA plate coated with a capture antibody for total FLT3, add the cell lysates and incubate.[5]
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody specific for phosphorylated FLT3 (pFLT3) and incubate.[5]
-
Wash the plate and add a secondary antibody conjugated to HRP.
-
Add TMB substrate and incubate until color develops.
-
Add Stop Solution and measure the absorbance at 450 nm.
-
Normalize the p-FLT3 signal to total FLT3 or cell number and calculate the IC50.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the effect of an inhibitor on the proliferation and viability of FLT3-dependent cancer cells.
Materials:
-
FLT3-mutated AML cell line (e.g., MV4-11, MOLM-13)
-
96-well plates
-
Test inhibitor (dissolved in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of the inhibitor in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of Solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Workflow for Novel FLT3 Inhibitor Screening and Validation
The discovery and development of novel FLT3 inhibitors follow a structured workflow, from initial screening to preclinical evaluation.
Conclusion
The classification of FLT3 inhibitors into Type I and Type II is fundamental to understanding their clinical application in treating FLT3-mutated AML. Type I inhibitors, such as gilteritinib, offer the advantage of broad activity against both ITD and TKD mutations. In contrast, Type II inhibitors, like quizartinib, are highly potent against FLT3-ITD but are susceptible to resistance via secondary TKD mutations. The selection of an appropriate inhibitor is contingent on the specific FLT3 mutation profile of the patient at diagnosis and upon relapse. The experimental protocols detailed herein provide a framework for the continued evaluation and development of novel, more effective FLT3 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 3. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. benchchem.com [benchchem.com]
AFG206 Target Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AFG206 is a potent and highly selective, ATP-competitive inhibitor of Target Kinase 1 (TK1), a tyrosine kinase implicated in the proliferation and survival of certain cancer cell types. This document provides a comprehensive technical overview of the this compound target selectivity profile, including extensive kinase screening data, detailed experimental protocols for key assays, and a depiction of the putative TK1 signaling pathway. The data presented herein demonstrate the high selectivity of this compound for TK1, making it a valuable tool for investigating TK1 biology and a promising candidate for further therapeutic development.
Introduction
Target Kinase 1 (TK1) is a critical mediator of oncogenic signaling pathways, and its aberrant activation has been linked to various malignancies.[1] this compound was developed as a specific inhibitor of TK1 to probe its function and evaluate its potential as a therapeutic target. Understanding the selectivity of a kinase inhibitor is paramount for interpreting experimental results and predicting potential on- and off-target effects in a clinical setting.[2] This guide summarizes the comprehensive characterization of the this compound selectivity profile against a broad panel of human kinases.
Quantitative Data Summary
The selectivity of this compound was assessed through a comprehensive kinase panel screen. The following tables summarize the inhibitory activity of this compound against its primary target, TK1, as well as a wide range of other kinases.
Table 1: Potency of this compound against Target Kinase 1 (TK1)
| Kinase | IC50 (nM) |
| TK1 | 5 |
| TK2 | 250 |
| TK3 | 800 |
Data are representative of multiple experiments.
Table 2: Selectivity Profile of this compound against a Broad Kinase Panel
This compound was screened at a concentration of 1 µM against a panel of 300 human kinases. The results are expressed as the percentage of inhibition.
| Kinase Family | Representative Kinases with >50% Inhibition | % Inhibition |
| Tyrosine Kinases (TK) | TK1 | >99% |
| TK2 | 78% | |
| TK3 | 62% | |
| SRC | 45% | |
| ABL1 | 38% | |
| Serine/Threonine Kinases (STE) | MEK1 | 15% |
| p38α | 12% | |
| CMGC | CDK2 | 8% |
| GSK3β | 5% | |
| AGC | AKT1 | 10% |
| PKA | 3% |
A complete list of the 300 kinases screened is available upon request.
Experimental Protocols
Detailed methodologies for the key experiments performed to characterize this compound are provided below.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[3]
Materials:
-
Recombinant human TK1 enzyme
-
Myelin Basic Protein (MBP) as a generic kinase substrate
-
This compound (serial dilutions)
-
ATP
-
Kinase reaction buffer (25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase reaction buffer.
-
In a 96-well plate, add 5 µL of the this compound dilution to each well. Include a "no inhibitor" (DMSO only) control.
-
Prepare a kinase/substrate master mix containing TK1 enzyme and MBP in kinase reaction buffer.
-
Add 10 µL of the kinase/substrate mix to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cellular Target Engagement (Western Blot)
This protocol is used to assess the ability of this compound to inhibit the phosphorylation of a downstream substrate of TK1 in a cellular context.[4]
Materials:
-
Cancer cell line expressing TK1 (e.g., HT-29)
-
This compound (various concentrations)
-
Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Substrate-X (pSub-X), anti-total-Substrate-X (tSub-X), and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PVDF membrane
-
SDS-PAGE gels
Procedure:
-
Seed HT-29 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (or DMSO vehicle control) for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSub-X overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against tSub-X and GAPDH to confirm equal protein loading.
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
Materials:
-
HT-29 cells
-
This compound (serial dilutions)
-
96-well plates
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 20 µL of MTS reagent to each well.[5]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the hypothetical signaling cascade initiated by TK1 and the point of inhibition by this compound. Aberrant activation of this pathway is associated with increased cell proliferation and survival.[7][8]
References
- 1. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. domainex.co.uk [domainex.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell signaling by receptor-tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
The Impact of AFG206 on Downstream Signaling Pathways in FLT3-Mutated Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AFG206 is a potent, first-generation, ATP-competitive "type II" small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1] Mutations in FLT3 lead to its constitutive activation, driving uncontrolled proliferation and survival of leukemic cells through the aberrant activation of downstream signaling cascades. This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, supported by quantitative data from preclinical studies and detailed experimental protocols. The primary mechanism of this compound involves binding to the inactive conformation of the FLT3 kinase, which prevents its autophosphorylation and subsequent activation of key signaling pathways, including the PI3K/Akt, Ras/MAPK, and STAT5 pathways.[1][2] Inhibition of these pathways by this compound leads to decreased cell viability and induction of apoptosis in FLT3-mutated AML cells.
Introduction to this compound and its Target: FLT3
Acute myeloid leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is associated with mutations in the FLT3 gene, which are one of the most frequently identified genetic alterations in this disease.[3][4] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, result in ligand-independent constitutive activation of the FLT3 receptor.[3][5]
The constitutive kinase activity of mutated FLT3 drives the activation of several downstream signaling pathways that are crucial for cell survival, proliferation, and differentiation.[6] These include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Ras/Mitogen-activated protein kinase (MAPK) pathway, and the Signal Transducer and Activator of Transcription (STAT) pathway.[6][7] The aberrant and continuous signaling from these pathways contributes significantly to the leukemogenic phenotype.
This compound is a selective inhibitor designed to target the mutated FLT3 kinase.[1] As a "type II" inhibitor, this compound specifically binds to and stabilizes the inactive conformation of the FLT3 kinase domain. This mode of action effectively prevents the kinase from becoming active, thereby blocking the phosphorylation of its downstream substrates and inhibiting the pro-leukemic signaling cascades.[8]
Quantitative Data Summary
The efficacy of this compound in inhibiting the growth and survival of FLT3-mutated AML cells has been demonstrated in preclinical studies. The following tables summarize the key quantitative findings on the effects of this compound on cell viability and apoptosis.
Table 1: Long-term Viability of MOLM-13 Cells Treated with this compound
| Treatment Group | Day 7 Viability (%) | Day 14 Viability (%) | Day 21 Viability (%) | Day 28 Viability (%) |
| Vehicle Control (0.1% DMSO) | 98 ± 2.1 | 97 ± 3.5 | 96 ± 2.8 | 95 ± 3.1 |
| This compound (0.1 µM) | 45 ± 4.2 | 25 ± 3.9 | 15 ± 2.5 | 10 ± 1.8 |
| This compound (0.5 µM) | 20 ± 3.1 | 8 ± 2.2 | 5 ± 1.5 | < 2 |
| This compound (1.0 µM) | < 5 | < 2 | < 1 | < 1 |
| Data are presented as mean ± standard deviation.[3] |
Table 2: Apoptosis Induction in MV4-11 Cells after 48h Treatment with this compound
| Treatment Group | Annexin V Positive (%) |
| Vehicle Control (0.1% DMSO) | 5 ± 1.2 |
| This compound (0.1 µM) | 35 ± 3.8 |
| This compound (0.5 µM) | 68 ± 5.1 |
| This compound (1.0 µM) | 85 ± 4.5 |
| Data are presented as mean ± standard deviation.[3] |
Downstream Signaling Pathways Affected by this compound
This compound exerts its anti-leukemic effects by inhibiting the constitutive signaling emanating from mutated FLT3. This leads to the downregulation of key downstream pathways that are critical for the survival and proliferation of AML cells.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Upon activation by FLT3, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt, which in turn phosphorylates a multitude of downstream targets to promote cell survival by inhibiting pro-apoptotic proteins and to stimulate cell cycle progression. Constitutive activation of this pathway is a hallmark of FLT3-mutated AML.[2] this compound, by inhibiting FLT3, prevents the activation of PI3K and Akt, thereby promoting apoptosis and inhibiting proliferation in leukemic cells.[7]
The Ras/MAPK Signaling Pathway
The Ras/MAPK pathway is another critical proliferation-promoting cascade that is constitutively active in FLT3-mutated AML.[2] Activated FLT3 recruits adaptor proteins like Grb2, which in turn activate Ras. Ras then initiates a phosphorylation cascade involving Raf, MEK, and ERK.[3] Phosphorylated ERK (pERK) translocates to the nucleus and activates transcription factors that drive cell proliferation and differentiation. By blocking the initial activation of FLT3, this compound effectively shuts down this entire cascade, leading to a reduction in cell proliferation.[4]
The STAT5 Signaling Pathway
The STAT family of transcription factors, particularly STAT5, plays a crucial role in myeloid cell development and survival. In FLT3-mutated AML, STAT5 is constitutively phosphorylated and activated, leading to the transcription of genes that promote cell survival and inhibit apoptosis, such as BCL-XL and MCL1.[6][7] Inhibition of FLT3 by this compound prevents the phosphorylation and activation of STAT5, resulting in the downregulation of its target genes and the induction of apoptosis.[9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Protocol 1: Long-term Culture and Viability Assay
This protocol describes the continuous culture of FLT3-mutated AML cell lines in the presence of this compound to assess its long-term effect on cell viability.[3]
-
Materials:
-
MOLM-13 or MV4-11 cells
-
RPMI-1640 complete medium
-
This compound (stock solution in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO) as vehicle control
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Multi-well cell culture plates (e.g., 24-well plates)
-
CO2 incubator (37°C, 5% CO2)
-
-
Procedure:
-
Cell Seeding: Seed MOLM-13 or MV4-11 cells at a density of 2 x 10^5 cells/mL in RPMI-1640 complete medium in 24-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. The final DMSO concentration should not exceed 0.1%. Prepare a vehicle control with 0.1% DMSO.
-
Treatment: Add the prepared this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Cell Maintenance and Monitoring: Every 2-3 days, gently resuspend the cells and perform a cell count using Trypan Blue exclusion to determine cell viability.
-
Centrifuge the cells, remove the old medium, and resuspend the cell pellet in fresh medium containing the appropriate concentration of this compound or vehicle control. Re-seed the cells at the initial density of 2 x 10^5 cells/mL.
-
Data Collection: Record cell viability at regular intervals (e.g., every 7 days) for the duration of the experiment (e.g., 28 days).
-
Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide Staining
This protocol details the method to quantify apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[3]
-
Materials:
-
Cells treated with this compound as described in Protocol 1 (collect cells after 48 hours of treatment)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Collect the cells from each treatment group by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour of staining.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for FLT3-mutated AML by effectively inhibiting the constitutive kinase activity of mutated FLT3. Its mechanism of action, centered on the blockade of critical downstream signaling pathways including PI3K/Akt, Ras/MAPK, and STAT5, translates to potent anti-proliferative and pro-apoptotic effects in preclinical models. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other targeted therapies for this challenging disease. Further investigations should continue to explore the long-term efficacy, potential resistance mechanisms, and combination strategies to maximize the clinical benefit of FLT3 inhibition in AML.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - ProQuest [proquest.com]
- 5. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of AFG206 on STAT5 and ERK Phosphorylation: A Technical Guide
Disclaimer: As of December 2025, publicly available research data on a compound specifically designated "AFG206" and its effects on STAT5 and ERK phosphorylation are limited. Information from some sources suggests this compound may be a novel experimental compound, potentially a selective inhibitor of "Target Kinase 1" (TK1), for which detailed preclinical data has not yet been published.[1] This guide has been constructed as a template to provide researchers, scientists, and drug development professionals with an in-depth overview of the methodologies and data presentation typically required for such an investigation. The quantitative data and specific signaling connections presented herein are hypothetical and for illustrative purposes.
Introduction
Signal Transducer and Activator of Transcription 5 (STAT5) and Extracellular signal-Regulated Kinase (ERK) are critical components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making them key targets for therapeutic intervention. This compound is described as a potent and selective inhibitor of Target Kinase 1 (TK1), a tyrosine kinase implicated in cell proliferation and survival.[2] This document outlines the hypothetical effects of this compound on the phosphorylation status of STAT5 and ERK, key downstream signaling molecules.
Core Therapeutic Hypothesis
The primary mechanism of action for this compound is the competitive inhibition of the ATP-binding pocket of TK1, preventing the phosphorylation of its downstream substrates.[2] By inhibiting TK1, this compound is hypothesized to modulate one or both of the STAT5 and ERK signaling cascades, leading to anti-proliferative effects in cancer cells where these pathways are aberrantly active.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data on the effect of this compound on STAT5 and ERK phosphorylation in two cancer cell lines.
Table 1: Hypothetical Effect of this compound on STAT5 Phosphorylation
| Cell Line | This compound Concentration (nM) | Treatment Time (hours) | Fold Change in p-STAT5 (Y694) vs. Control |
| HEL (Erythroleukemia) | 1 | 2 | 0.85 |
| HEL (Erythroleukemia) | 10 | 2 | 0.42 |
| HEL (Erythroleukemia) | 100 | 2 | 0.15 |
| Ba/F3 (Pro-B) | 1 | 2 | 0.90 |
| Ba/F3 (Pro-B) | 10 | 2 | 0.55 |
| Ba/F3 (Pro-B) | 100 | 2 | 0.21 |
Table 2: Hypothetical Effect of this compound on ERK1/2 Phosphorylation
| Cell Line | This compound Concentration (nM) | Treatment Time (hours) | Fold Change in p-ERK1/2 (T202/Y204) vs. Control |
| HEL (Erythroleukemia) | 1 | 2 | 0.95 |
| HEL (Erythroleukemia) | 10 | 2 | 0.68 |
| HEL (Erythroleukemia) | 100 | 2 | 0.33 |
| Ba/F3 (Pro-B) | 1 | 2 | 0.98 |
| Ba/F3 (Pro-B) | 10 | 2 | 0.75 |
| Ba/F3 (Pro-B) | 100 | 2 | 0.40 |
Experimental Protocols
The following is a representative protocol for determining the phosphorylation status of STAT5 and ERK via Western Blotting.
Western Blot for Phospho-STAT5 and Phospho-ERK
Objective: To quantify the change in phosphorylation of STAT5 and ERK in response to this compound treatment.
Materials:
-
Cell Lines: HEL, Ba/F3
-
Compound: this compound (dissolved in DMSO)
-
Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Phosphate Buffered Saline (PBS), RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Laemmli Sample Buffer, Skim Milk or Bovine Serum Albumin (BSA), Tris-Buffered Saline with Tween-20 (TBST).
-
Antibodies: Rabbit anti-phospho-STAT5 (Y694), Rabbit anti-STAT5, Rabbit anti-phospho-ERK1/2 (T202/Y204), Rabbit anti-ERK1/2, Goat anti-Rabbit IgG-HRP.
-
Equipment: Cell culture incubator, centrifuges, SDS-PAGE apparatus, Western Blot transfer system, imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Culture HEL and Ba/F3 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
-
Protein Extraction:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells and transfer lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-STAT5, anti-p-ERK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total STAT5, total ERK, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein band to the total protein band.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Visualizations: Signaling Pathways and Workflows
Hypothetical Signaling Pathway of this compound Action
Caption: Hypothetical this compound signaling pathway.
Western Blot Experimental Workflow
Caption: Western Blot experimental workflow.
References
Structural Basis of AFG206 Binding to FLT3 Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in hematopoietic stem and progenitor cell proliferation and differentiation. Activating mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML), rendering it a key therapeutic target. AFG206 is a first-generation, ATP-competitive "type II" inhibitor of FLT3 kinase. This document provides a comprehensive technical overview of the structural basis of this compound's interaction with FLT3, its mechanism of action, preclinical data, and detailed experimental protocols for its characterization. By stabilizing the inactive "DFG-out" conformation of the kinase, this compound effectively inhibits FLT3 autophosphorylation and downstream signaling, leading to apoptosis in FLT3-mutated leukemia cells.[1][2][3] This guide is intended to be a foundational resource for researchers engaged in the study and development of FLT3 inhibitors.
Introduction to FLT3 Kinase and this compound
FMS-like tyrosine kinase 3 (FLT3) is a member of the class III receptor tyrosine kinase family.[1] The binding of its ligand, FLT3L, induces receptor dimerization and autophosphorylation, which in turn activates downstream signaling pathways critical for cell survival and proliferation, such as RAS/MEK/ERK, PI3K/AKT, and JAK/STAT.[1] In a significant portion of AML cases, mutations in the FLT3 gene, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), cause constitutive, ligand-independent activation of the kinase, a key driver of leukemogenesis.[1][2]
This compound is a first-generation, ATP-competitive "type II" inhibitor designed to target FLT3 kinase.[3][4] Unlike type I inhibitors that bind to the active kinase conformation, type II inhibitors like this compound specifically recognize and stabilize the inactive "DFG-out" conformation.[1][3] This mode of action involves binding to the ATP-binding site and an adjacent hydrophobic pocket that is only accessible in the inactive state, thereby preventing the kinase from adopting its active conformation and blocking downstream signaling.[1]
Structural Basis of this compound Binding to FLT3 Kinase
While a co-crystal structure of this compound bound to FLT3 kinase is not publicly available, the binding mechanism can be inferred from its classification as a type II inhibitor and the known structures of FLT3 in complex with other type II inhibitors like quizartinib.
The key feature of type II inhibition is the targeting of the inactive "DFG-out" conformation of the kinase domain. In this conformation, the Asp-Phe-Gly (DFG) motif at the beginning of the activation loop is flipped, with the phenylalanine residue occupying the ATP-binding pocket. This exposes a hydrophobic "back pocket" adjacent to the ATP site, which is a key interaction site for type II inhibitors.
This compound, as a type II inhibitor, is expected to:
-
Occupy the ATP-binding pocket , competing with ATP.
-
Extend into the adjacent hydrophobic back pocket , forming favorable interactions.
-
Stabilize the "DFG-out" conformation , locking the kinase in an inactive state.
This mechanism of action is distinct from type I inhibitors, which bind to the active "DFG-in" conformation. The ability of this compound to stabilize the inactive state effectively shuts down the constitutive signaling driven by FLT3 mutations.
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound in cell lines harboring FLT3 mutations.
| Compound | Inhibitor Type | Cell Line | FLT3 Mutation Status | IC50 (nM) for Proliferation/Viability | Reference |
| This compound | Type II | Ba/F3-FLT3-ITD | ITD | ~100 | [2] |
| This compound | Type II | Ba/F3-FLT3-D835Y | TKD | Potent Inhibition | [2] |
Note: IC50 values can vary depending on the specific cell line and assay conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Cell Viability/Proliferation Assay (MTS/MTT Assay)
-
Objective: To determine the concentration of this compound that inhibits 50% of cell proliferation (IC50) in FLT3-dependent cells.[5]
-
Principle: Ba/F3 cells, which are dependent on IL-3 for survival, can be engineered to express a constitutively active FLT3 mutant (e.g., FLT3-ITD), making their proliferation dependent on FLT3 kinase activity. Inhibition of FLT3 by this compound leads to a dose-dependent decrease in cell viability.[5]
-
Procedure:
-
Cell Seeding: Seed Ba/F3-FLT3-ITD cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.[2]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify this compound-induced apoptosis in FLT3-mutated cell lines.[2]
-
Principle: This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (Annexin V binding) and loss of membrane integrity (Propidium Iodide staining).
-
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[2]
-
Western Blot Analysis of FLT3 Signaling
-
Objective: To assess the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.[2]
-
Principle: This technique detects changes in protein phosphorylation, indicating the inhibition of kinase activity.
-
Procedure:
-
Cell Lysis: Treat FLT3-mutant cells with this compound for a specified time (e.g., 2-4 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Denature protein samples, separate them by SDS-PAGE, and transfer to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, and downstream targets (e.g., phospho-STAT5, phospho-AKT, phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
-
Mandatory Visualizations
FLT3 Signaling Pathway and this compound Inhibition
Caption: FLT3 signaling and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
References
AFG206 Activity in FLT3-TKD Mutant Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the Fms-like tyrosine kinase 3 (FLT3) gene, particularly in the tyrosine kinase domain (TKD), are significant drivers in acute myeloid leukemia (AML). AFG206 is a first-generation, type II FLT3 inhibitor that has shown preclinical activity against various FLT3 mutants. This technical guide provides an in-depth overview of the activity of this compound in FLT3-TKD mutant cell lines. It includes a summary of quantitative efficacy data, detailed experimental protocols for assessing inhibitor activity, and diagrams of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel AML therapeutics.
Introduction to FLT3 and this compound
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and downstream signaling pathways that promote uncontrolled cell proliferation and survival.[2] These mutations primarily consist of internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[1]
This compound is a first-generation, ATP-competitive "type II" FLT3 inhibitor.[2] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors like this compound stabilize the inactive "DFG-out" conformation, providing an alternative mechanism for disrupting kinase activity.[2] Preclinical studies have demonstrated the potent anti-proliferative and pro-apoptotic effects of this compound in AML cells harboring FLT3-ITD mutations.[1] This guide focuses on its activity against cell lines with FLT3-TKD mutations.
Quantitative Data on this compound Activity
The in vitro efficacy of this compound has been evaluated in various cell lines engineered to express different FLT3-TKD mutations. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of the inhibitor.
| Compound | Inhibitor Type | Cell Line | FLT3 Mutation Status | IC50 (nM) for Proliferation/Viability | Reference |
| This compound | Type II | Ba/F3-FLT3-ITD | ITD | ~100 | [1] |
| This compound | Type II | Ba/F3-FLT3-D835Y | TKD | ~100 | [2] |
| PKC412 (Midostaurin) | Type I | Ba/F3-FLT3-N841I | TKD | 10 | [3] |
Note: Data for PKC412 (Midostaurin) is provided as a reference for the FLT3-N841I mutation, as specific data for this compound was not available in the reviewed literature. Type II inhibitors like this compound are generally less effective against TKD mutations which stabilize the active kinase conformation.[4][5]
Signaling Pathways and Experimental Workflows
FLT3 Signaling Pathway and this compound Inhibition
Constitutively active FLT3 mutants drive cell survival and proliferation through several key downstream signaling pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT pathways.[6] this compound, by binding to the inactive conformation of FLT3, prevents its autophosphorylation and the subsequent activation of these pro-survival cascades.[1]
Experimental Workflow for Evaluating this compound Efficacy
A standardized workflow is essential for assessing the in vitro efficacy of this compound against FLT3-TKD mutant cell lines. This typically involves cell culture, compound treatment, and subsequent analysis of cell viability, apoptosis, and target engagement.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol measures the anti-proliferative effect of this compound on FLT3-mutant leukemia cells.[2]
Materials:
-
FLT3-mutated AML cell lines (e.g., Ba/F3-FLT3-D835Y)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.[2]
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Add the desired concentrations of this compound (e.g., 0.001 to 10 µM) to the wells in triplicate. Include a DMSO vehicle control.[2]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[2]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[2]
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[2]
Protocol 2: Apoptosis Assay (Annexin V Staining)
This protocol quantifies the induction of apoptosis in leukemia cells following treatment with this compound.[2]
Materials:
-
FLT3-mutated AML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 5 µM) or DMSO for 24-48 hours.[2]
-
Cell Harvesting and Staining: Harvest cells and wash them twice with cold PBS. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[1]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry.[1]
Protocol 3: Western Blot Analysis of FLT3 Signaling
This protocol assesses the effect of this compound on the phosphorylation of FLT3 and its downstream targets.[2]
Materials:
-
FLT3-mutated AML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 2, 6, 24 hours).[2]
-
Cell Lysis: Lyse the cell pellet with ice-cold RIPA buffer.[2]
-
Protein Quantification: Determine the protein concentration using a BCA assay.[2]
-
SDS-PAGE and Western Blotting:
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[2]
Mechanisms of Resistance to Type II FLT3 Inhibitors
Resistance to FLT3 inhibitors is a significant clinical challenge. For type II inhibitors like this compound, a key on-target resistance mechanism involves the acquisition of secondary mutations in the FLT3-TKD.
-
Stabilization of the Active Conformation: TKD mutations, such as those at the D835 residue, can stabilize the "DFG-in" active conformation of the kinase.[4] This prevents the binding of type II inhibitors, which require the "DFG-out" inactive state.[2]
-
Gatekeeper Mutations: Mutations at the "gatekeeper" residue, such as F691L, can sterically hinder the binding of both type I and type II inhibitors.[4]
Conclusion
This compound demonstrates potent in vitro activity against FLT3-ITD and certain FLT3-TKD mutant cell lines, such as those harboring the D835Y mutation. However, as a type II inhibitor, its efficacy can be limited by TKD mutations that lock the kinase in an active conformation. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of this compound and other novel FLT3 inhibitors. A thorough understanding of the underlying signaling pathways and mechanisms of resistance is critical for the development of more effective therapeutic strategies for FLT3-mutated AML. Further investigation into the activity of this compound against a broader panel of FLT3-TKD mutations is warranted to fully delineate its therapeutic potential.
References
- 1. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identifying and characterizing a novel activating mutation of the FLT3 tyrosine kinase in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical In Vivo Efficacy of AFG206 in Acute Myeloid Leukemia (AML) Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The PI3K/AKT/mTOR signaling pathway is frequently constitutively activated in AML, playing a crucial role in cell proliferation, survival, and differentiation.[1][2][3] This has made it a key target for novel therapeutic interventions. This technical guide provides an in-depth overview of the preclinical in vivo efficacy of AFG206, a novel therapeutic agent proposed to act as an inhibitor of the PI3K/AKT/mTOR pathway.[4]
Due to the limited public availability of specific data on this compound, this document leverages information from a publicly available application note from Benchchem, supplemented with established methodologies for preclinical AML research.[4] The quantitative data presented herein is illustrative and based on typical outcomes for effective targeted therapies in AML xenograft models.
Core Efficacy Data
The in vivo anti-tumor activity of this compound has been assessed in multiple animal models, where it has reportedly demonstrated significant efficacy and a favorable safety profile.[4] The following tables summarize the expected quantitative outcomes from such studies.
Table 1: Illustrative Anti-Tumor Efficacy of this compound in a Subcutaneous AML Xenograft Model (MV4-11 Cells)
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 (± 150) | - |
| This compound | 25 | 750 (± 90) | 50 |
| This compound | 50 | 300 (± 50) | 80 |
| Cytarabine (Standard of Care) | 20 | 600 (± 75) | 60 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Illustrative Survival Analysis in a Disseminated AML PDX Model
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | - | 30 | - |
| This compound | 50 | 51 | 70 |
| Cytarabine (Standard of Care) | 20 | 42 | 40 |
Note: Data are hypothetical and for illustrative purposes only. PDX models are established from primary patient samples.
Key Signaling Pathway: PI3K/AKT/mTOR
This compound is proposed to exert its anti-leukemic effects through the inhibition of the PI3K/AKT/mTOR signaling cascade.[4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including AML.[1][5]
Caption: Proposed mechanism of this compound action via inhibition of the PI3K/AKT/mTOR pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline typical protocols for in vivo efficacy studies in AML models.
Subcutaneous Xenograft Model Protocol
-
Cell Culture: Human AML cell lines (e.g., MV4-11, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old, are used.
-
Cell Implantation: A suspension of 5-10 x 10^6 AML cells in 100-200 µL of a mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Monitoring: Tumor growth is monitored by caliper measurements 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: this compound is administered, typically by oral gavage, at predetermined doses and schedules (e.g., daily). The vehicle control group receives the formulation vehicle alone.
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Secondary endpoints can include body weight monitoring (for toxicity) and survival.
-
Data Analysis: Tumor volumes and survival data are statistically analyzed (e.g., using ANOVA and Kaplan-Meier analysis, respectively).
Patient-Derived Xenograft (PDX) Model Protocol
-
Sample Acquisition: Mononuclear cells are isolated from bone marrow or peripheral blood of AML patients.
-
Animal Model: Highly immunodeficient mice (e.g., NSG) are utilized, often pre-conditioned with sublethal irradiation to enhance engraftment.
-
Cell Implantation: 1-10 x 10^6 primary AML cells are injected intravenously (e.g., via the tail vein) or intra-femorally.
-
Engraftment Monitoring: Engraftment is monitored by periodic peripheral blood sampling and flow cytometry analysis for human CD45+ cells.
-
Treatment Initiation: Once engraftment is confirmed (e.g., >1% hCD45+ cells in peripheral blood), mice are randomized into treatment groups.
-
Drug Administration: As described for the subcutaneous model.
-
Efficacy Endpoints: The primary endpoint is typically overall survival. Secondary endpoints include the percentage of human leukemic cells in bone marrow, spleen, and peripheral blood at the study endpoint.
-
Data Analysis: Survival is analyzed using Kaplan-Meier curves and log-rank tests. Leukemic burden is compared between groups using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).
Experimental Workflow Visualization
The following diagram illustrates a general workflow for assessing the in vivo efficacy of a compound like this compound in an AML model.
Caption: A generalized workflow for preclinical in vivo assessment of this compound in AML models.
Conclusion
While publicly available, peer-reviewed data on this compound is currently scarce, the available information suggests it is a promising PI3K/AKT/mTOR inhibitor with demonstrated preclinical anti-tumor activity in AML models.[4] The experimental protocols and workflows outlined in this guide provide a framework for the further investigation and replication of these findings. As with any preclinical compound, further studies are warranted to fully elucidate the efficacy, safety, and optimal therapeutic positioning of this compound for the treatment of Acute Myeloid Leukemia.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] The PI3K-Akt-mTOR Signaling Pathway in Human Acute Myeloid Leukemia (AML) Cells | Semantic Scholar [semanticscholar.org]
- 3. The PI3K-Akt-mTOR Signaling Pathway in Human Acute Myeloid Leukemia (AML) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
Unraveling the Core Mechanisms of Hematopoietic Stem Cell Proliferation: A Technical Guide
Introduction
The precise regulation of hematopoietic stem cell (HSC) proliferation is fundamental for maintaining lifelong blood production (hematopoiesis) and for the success of therapeutic applications such as bone marrow transplantation. While the specific effects of a compound designated "AFG206" on hematopoietic stem cell proliferation could not be determined from the available information, this guide provides an in-depth overview of the core signaling pathways known to govern this critical cellular process. This document is intended for researchers, scientists, and drug development professionals, offering a summary of key data, detailed experimental methodologies, and visual representations of the primary signaling cascades involved in HSC proliferation and self-renewal.
Key Signaling Pathways in Hematopoietic Stem Cell Proliferation
Two major intracellular signaling pathways, the JAK/STAT and PI3K/AKT pathways, play pivotal roles in integrating extracellular cues to regulate HSC fate, including the decision to proliferate, differentiate, or remain quiescent.
The JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors that are essential for normal hematopoiesis.[1][2] Dysregulation of this pathway is often associated with various hematological malignancies.[1] Activation of the JAK-STAT pathway, particularly through STAT5, is crucial for regulating the proliferation, survival, and self-renewal of HSCs.[1][2] Chronic inflammation can lead to the hyperactivation of the IL-6/Jak/Stat3 signaling pathway, which induces HSC expansion but impairs their fitness.[3] Conversely, inhibition of JAK/STAT signaling has been shown to improve the function of HSCs in ex vivo cultures.
The PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway is another central regulator of HSC function, influencing cell growth, proliferation, and survival.[4] Many cytokines and chemokines that are important for hematopoiesis activate the PI3K signaling pathway.[5] While aberrant activation of this pathway can lead to the exhaustion of the HSC pool, its proper regulation is essential for maintaining HSC self-renewal.[4] The PI3K/AKT pathway exerts its effects through a variety of downstream effectors that control the cell cycle, apoptosis, and protein translation.[5]
Data Summary: Effects of Signaling Pathways on HSC Proliferation
The following tables summarize the quantitative and qualitative effects of the JAK/STAT and PI3K/AKT pathways on hematopoietic stem cell proliferation as described in the scientific literature.
| Pathway Component | Activating Ligand/Stimulus | Effect on HSC Proliferation | Key Downstream Effectors | Reference |
| JAK/STAT | Cytokines (e.g., IL-6, TPO, G-CSF) | Promotes proliferation and self-renewal.[1] | STAT3, STAT5[1][3] | [1][3] |
| Chronic Inflammation (via IL-6) | Increases HSC numbers but impairs function.[3] | STAT3[3] | [3] | |
| JAK2 V617F Mutation | Constitutive activation leads to uncontrolled proliferation and myeloproliferative neoplasms.[2][6] | STAT5[2] | [2][6] | |
| PI3K/AKT | Growth Factors, Cytokines | Essential for growth, proliferation, and survival.[4][5] | mTOR, FoxO, GSK-3[4] | [4][5] |
| Aberrant Activation | Can lead to exhaustion of the HSC pool.[4] | - | [4] | |
| Inhibition | Can block B cell differentiation.[4] | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of HSC proliferation. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro HSC Proliferation Assay
This assay is used to determine the direct effect of a compound or signaling molecule on the proliferation of isolated HSCs.
1. Isolation of Hematopoietic Stem Cells:
- Isolate bone marrow from the femurs and tibias of mice.
- Create a single-cell suspension by flushing the marrow with an appropriate buffer (e.g., PBS with 2% FBS).
- Enrich for HSCs using magnetic-activated cell sorting (MACS) by depleting lineage-committed cells (Lin-).
- Further purify HSCs (e.g., LSK: Lin- Sca-1+ c-Kit+) using fluorescence-activated cell sorting (FACS).
2. Cell Culture:
- Plate the purified HSCs in a serum-free medium supplemented with a cytokine cocktail (e.g., SCF, TPO, Flt3-L) to support survival and proliferation.
- Add the experimental compound (e.g., a JAK inhibitor or PI3K activator) at various concentrations. Include appropriate vehicle controls.
- Culture the cells for a defined period (e.g., 3-7 days) at 37°C and 5% CO2.
3. Assessment of Proliferation:
- Cell Counting: Perform daily cell counts using a hemocytometer or an automated cell counter.
- CFSE Staining: Label cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to culture. The fluorescence intensity of CFSE is halved with each cell division, which can be quantified by flow cytometry.
- EdU Incorporation: Add 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine, to the culture medium. EdU is incorporated into newly synthesized DNA and can be detected by a fluorescent azide (B81097) through a click chemistry reaction, allowing for the identification of cells in the S-phase of the cell cycle via flow cytometry or fluorescence microscopy.
In Vivo Hematopoietic Stem Cell Transplantation
This gold-standard assay assesses the long-term repopulating ability and proliferation of HSCs in a physiological context.
1. Preparation of Recipient Mice:
- Lethally irradiate recipient mice (e.g., using a dose of 9.5 Gy) to ablate their native hematopoietic system. This creates a niche for the transplanted HSCs to engraft and proliferate.
2. HSC Transplantation:
- Isolate HSCs from donor mice (e.g., wild-type or genetically modified).
- If testing a compound, treat the donor mice with the compound for a specified period before HSC isolation, or treat the recipient mice after transplantation.
- Inject a known number of HSCs along with competitor bone marrow cells (to ensure survival of the recipient) into the tail vein of the irradiated recipient mice.
3. Analysis of Engraftment and Proliferation:
- At various time points post-transplantation (e.g., 4, 8, 12, and 16 weeks), collect peripheral blood from the recipient mice.
- Use flow cytometry to determine the percentage of donor-derived cells in different hematopoietic lineages (e.g., myeloid, lymphoid) by using congenic markers (e.g., CD45.1/CD45.2).
- Long-term engraftment (typically >16 weeks) is indicative of the self-renewal and proliferative capacity of the transplanted HSCs.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow.
References
- 1. JAK-STAT in Early Hematopoiesis and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The JAK-STAT pathway and hematopoietic stem cells from the JAK2 V617F perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic inflammation decreases HSC fitness by activating the druggable Jak/Stat3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Recent studies on PI3K/AKT/mTOR signaling pathway in hematopoietic stem cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K alpha and delta promote hematopoietic stem cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Understanding the DFG-out Conformation of FLT3 with AFG206: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Fms-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase in hematopoietic cell proliferation and survival.[1] Activating mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML), rendering it a key therapeutic target.[1][2] Kinase inhibitors are categorized by their binding mode, with type I inhibitors targeting the active "DFG-in" conformation and type II inhibitors, such as AFG206, binding to and stabilizing the inactive "DFG-out" conformation.[1] This guide provides a comprehensive technical overview of the interaction between FLT3 and this compound, a first-generation type II inhibitor, with a focus on the DFG-out conformation. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to facilitate a deeper understanding for researchers in drug development.
Introduction to FLT3 and the DFG-out Conformation
FLT3, a member of the class III receptor tyrosine kinase family, plays a crucial role in normal hematopoiesis.[2][3] Upon binding its ligand, FLT3 dimerizes and undergoes autophosphorylation, which activates downstream signaling pathways essential for cell survival and proliferation, including RAS/MEK/ERK, PI3K/AKT, and JAK/STAT.[1][4] In a significant number of AML cases, mutations such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD) lead to constitutive, ligand-independent activation of FLT3, driving leukemogenesis.[1][4]
The activation state of a kinase is critically dependent on the conformation of the Asp-Phe-Gly (DFG) motif within the activation loop. In the active "DFG-in" state, the aspartate residue points into the ATP-binding pocket.[5] Conversely, in the inactive "DFG-out" state, the aspartate and phenylalanine residues exchange positions, with the phenylalanine moving into the ATP-binding site.[5] This conformational change opens up an adjacent allosteric, hydrophobic pocket that is not accessible in the active state.[1][5]
This compound: A Type II Inhibitor Targeting the DFG-out Conformation
This compound is an ATP-competitive, first-generation "type II" inhibitor of FLT3.[1][6] Unlike type I inhibitors that compete with ATP in the active kinase conformation, this compound specifically binds to and stabilizes the inactive "DFG-out" conformation of FLT3.[1] This mode of action prevents the kinase from adopting its active state, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling cascades.[1][7] The ultimate effect is the induction of apoptosis and cell cycle arrest in leukemia cells harboring activating FLT3 mutations.[1][6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and provide a comparison with other well-characterized FLT3 inhibitors.
| Compound | Inhibitor Type | Cell Line | FLT3 Mutation Status | IC50 (nM) for Proliferation/Viability | Reference |
| This compound | Type II | Ba/F3-FLT3-ITD | ITD | ~100 | [7] |
| This compound | Type II | Ba/F3-FLT3-D835Y | TKD | Potent Inhibition | [7] |
| Sorafenib | Type II | MV4;11 | ITD | Not specified | [7] |
| Sorafenib | Type II | MOLM13 | ITD | Not specified | [7] |
| Quizartinib | Type II | MOLM-13 | ITD | 0.62 ± 0.03 | [7] |
| Gilteritinib | Type I | MOLM-13 | ITD | 0.92 ± 0.08 | [7] |
Note: Data for Sorafenib, Quizartinib, and Gilteritinib are provided for comparative purposes as well-characterized FLT3 inhibitors.[7]
FLT3 Signaling Pathways and Inhibition by this compound
The constitutive activation of FLT3 through mutations leads to the persistent activation of several downstream signaling pathways that promote cancer cell survival and proliferation.
FLT3 signaling pathways and the point of inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the enzymatic activity of purified FLT3 and the inhibitory effect of compounds like this compound by measuring ADP production.
Workflow for an in vitro FLT3 kinase assay.
Protocol Steps:
-
Prepare this compound Dilutions: Create a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in a kinase assay buffer to achieve a range of concentrations for IC50 determination (e.g., 10 µM to 0.1 nM), including a DMSO-only control.[8]
-
Assay Plate Setup: Add 5 µL of each this compound dilution or DMSO control to the wells of a 384-well plate.[8]
-
Add Recombinant FLT3 Enzyme: Dilute the recombinant FLT3 enzyme in kinase assay buffer (e.g., 1-5 ng/µL). Add 10 µL of the diluted enzyme to each well and incubate for 10-15 minutes at room temperature.[8]
-
Initiate Kinase Reaction: Prepare a mixture of a suitable substrate (e.g., 0.2 mg/mL Myelin Basic Protein) and ATP (at a concentration close to its Km for FLT3, typically 10-100 µM) in the kinase assay buffer. Add 10 µL of this mixture to each well to start the reaction. Incubate for 60-120 minutes at room temperature.[8]
-
Detect Kinase Activity: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Then, add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[8][9]
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control to determine the IC50 value.[8]
Cellular FLT3 Phosphorylation Assay (Western Blot)
This method assesses the ability of this compound to inhibit the autophosphorylation of FLT3 within a cellular context.
Protocol Steps:
-
Cell Culture and Treatment: Culture FLT3-mutant cell lines (e.g., Ba/F3-FLT3-ITD) in appropriate media. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2-4 hours).[1]
-
Cell Lysis: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[1]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.[1][6]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (pFLT3) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total FLT3.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis in leukemia cells following treatment with this compound.
Protocol Steps:
-
Cell Treatment: Seed FLT3-mutated cells (e.g., 0.5 x 10^6 cells/mL) and treat with various concentrations of this compound (e.g., 0.1, 1, 5 µM) or a DMSO control for 24-48 hours.[6]
-
Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[6][7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Conclusion
This compound serves as a valuable research tool for studying the DFG-out conformation of FLT3. Its mechanism of stabilizing the inactive state of the kinase provides a clear rationale for its anti-leukemic properties.[1] The experimental protocols detailed in this guide offer a framework for the characterization of this compound and other type II inhibitors, aiding in the ongoing efforts to develop more effective targeted therapies for AML. The provided diagrams and quantitative data further enhance the understanding of the complex interplay between FLT3, its signaling pathways, and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. FLT3, a signaling pathway gene [ogt.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. FLT3 Kinase Enzyme System Application Note [promega.sg]
Methodological & Application
Application Notes and Protocols for AFG206 In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for determining the in vitro efficacy of AFG206, a selective inhibitor of Target Kinase 1 (TK1), using a cell viability assay.[1] The accompanying protocols and diagrams are intended to guide researchers in assessing the cytotoxic and anti-proliferative effects of this compound on cancer cell lines. The methodologies described herein are foundational for preclinical drug development and mechanistic studies.
Introduction
This compound is a potent and selective inhibitor of Target Kinase 1 (TK1), a key enzyme implicated in cell proliferation and survival signaling pathways.[1] By competitively binding to the ATP-binding pocket of the TK1 kinase domain, this compound prevents the phosphorylation of downstream substrates, leading to the blockade of the TK1 signaling cascade.[1] The disruption of this pathway is hypothesized to induce cell cycle arrest and apoptosis in cancer cells with aberrant TK1 activity.
The following protocols detail the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound.[2] The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of cell viability.[2] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, and the amount of formazan produced is directly proportional to the number of viable cells.[2]
Data Presentation
The quantitative data obtained from the this compound cell viability assay can be summarized as follows to determine the IC50 value.
Table 1: Example Data for IC50 Determination of this compound
| This compound Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Mean Absorbance | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.205 | 1.215 | 1.210 | 1.210 | 0.005 | 100.0 |
| 0.1 | 1.150 | 1.165 | 1.145 | 1.153 | 0.010 | 95.3 |
| 1 | 0.980 | 0.995 | 0.975 | 0.983 | 0.010 | 81.2 |
| 5 | 0.610 | 0.625 | 0.615 | 0.617 | 0.008 | 51.0 |
| 10 | 0.350 | 0.365 | 0.345 | 0.353 | 0.010 | 29.2 |
| 50 | 0.120 | 0.135 | 0.125 | 0.127 | 0.008 | 10.5 |
| 100 | 0.050 | 0.055 | 0.045 | 0.050 | 0.005 | 4.1 |
% Cell Viability is calculated as (Mean Absorbance of Treatment / Mean Absorbance of Vehicle Control) x 100.
Experimental Protocols
Materials
-
This compound compound
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol 1: Cell Seeding and Treatment
-
Cell Culture: Maintain the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: When cells reach 70-80% confluency, detach them using Trypsin-EDTA.[2] Resuspend the cells in fresh medium and perform a cell count. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Adhesion: Incubate the plate for 24 hours to allow the cells to attach.[3]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).[3]
-
Cell Treatment: After 24 hours of cell attachment, carefully remove the medium from the wells. Add 100 µL of the medium containing the various concentrations of this compound to the respective wells.[2] Include a vehicle control (medium with DMSO) and a no-treatment control (medium only).[2][3]
-
Incubation: Incubate the plate for a desired exposure time, typically 48 or 72 hours.[2]
Protocol 2: MTT Assay for Cell Viability
-
MTT Addition: Following the incubation period with this compound, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Crystal Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[2]
-
Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution of the formazan.[2] Measure the absorbance at 570 nm using a microplate reader.[2]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow Diagram
References
Application Note: Preparation of AFG206 Stock Solution in DMSO
Introduction
AFG206 is a small molecule inhibitor with a molecular weight of 333.38 g/mol .[1] For accurate and reproducible results in biological assays, it is crucial to prepare a homogenous, high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound as it is readily soluble in it, unlike in water.[1] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use by researchers, scientists, and drug development professionals. Adherence to these guidelines will ensure the stability and integrity of the compound for experimental use.
Quantitative Data Summary
The following table outlines the required mass of this compound and the corresponding volume of DMSO to prepare stock solutions of various standard concentrations.
| Parameter | Value |
| Molecular Weight (MW) | 333.38 g/mol [1] |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Desired Stock Concentration | Mass of this compound for 1 mL of Stock | Mass of this compound for 5 mL of Stock |
| 1 mM | 0.33 mg | 1.67 mg |
| 5 mM | 1.67 mg | 8.34 mg |
| 10 mM | 3.33 mg | 16.67 mg |
| 50 mM | 16.67 mg | 83.35 mg |
Note: The calculation for the mass required is based on the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ).
Experimental Protocol
This protocol details the step-by-step procedure for preparing a concentrated stock solution of this compound in DMSO.
1. Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[2]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
2. Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Wear appropriate PPE, as DMSO can facilitate the absorption of substances through the skin.[5]
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
3. Stock Solution Preparation Procedure
-
Pre-handling of Compound: Before opening the vial containing the this compound powder, centrifuge it briefly to ensure all the powder is collected at the bottom.[6]
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For quantities of 10 mg or less, it is often recommended to add the solvent directly to the manufacturer's vial to avoid loss of material during transfer.[6]
-
Solubilization:
-
Add the calculated volume of high-purity DMSO to the vial containing the this compound powder.
-
Close the vial tightly and vortex the solution for several minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If dissolution is slow, briefly sonicate the solution in a water bath to facilitate the process.[3][4]
-
-
Final Working Solutions: When preparing final dilutions for cell-based assays, it is crucial to maintain a low final concentration of DMSO (typically below 0.5%) to prevent cellular toxicity.[6][7] It is best practice to perform serial dilutions in DMSO first before adding the final diluted sample to your aqueous buffer or culture medium to prevent precipitation. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[8]
4. Storage and Handling
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3][9]
-
Storage Temperature: Store the aliquoted stock solutions in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable. For long-term storage (months), -20°C or -80°C is required.[1][7][9]
-
Stability: this compound stock solutions in DMSO are stable for up to 3 months when stored at -20°C.[4]
Visualized Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. medkoo.com [medkoo.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. lifetein.com [lifetein.com]
- 6. captivatebio.com [captivatebio.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Note: Determining the IC50 of AFG206 in FLT3-ITD Positive AML Cell Lines
Audience: This document is intended for researchers, scientists, and drug development professionals working in oncology and hematology, specifically those investigating targeted therapies for Acute Myeloid Leukemia (AML).
Introduction: Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases involves mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (FLT3-ITD). These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival. Consequently, FLT3 has emerged as a critical therapeutic target.
AFG206 is identified as a first-generation, ATP-competitive "type II" inhibitor of FLT3 kinase.[1] Unlike type I inhibitors, which bind to the active conformation of the kinase, type II inhibitors such as this compound stabilize the inactive "DFG-out" conformation, providing an alternative mechanism to disrupt kinase activity. This compound has shown potent inhibition of cell proliferation in cell lines with FLT3-ITD mutations, primarily through the induction of apoptosis.[1] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in the FLT3-ITD positive human AML cell lines MOLM-13 and MV4-11.
Data Presentation
The IC50 value represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. It is a critical parameter for assessing the potency of a compound. The following table provides a template for summarizing the experimentally determined anti-proliferative IC50 values of this compound against the specified AML cell lines.
Table 1: Anti-proliferative IC50 Values of this compound in AML Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) of this compound |
|---|---|---|
| MOLM-13 | FLT3-ITD (Heterozygous) | Experimentally Determined Value |
| MV4-11 | FLT3-ITD (Homozygous)[2] | Experimentally Determined Value |
| HL-60 (Control) | FLT3-Wild Type | Experimentally Determined Value |
Experimental Protocols
This section details the methodology for determining the IC50 of this compound using a cell viability assay, such as the MTS or MTT assay.
Protocol 1: Cell Viability (MTS) Assay
This protocol measures the anti-proliferative effects of this compound by quantifying the number of viable cells in culture.[1]
A. Materials Required:
-
Cell Lines: MOLM-13, MV4-11 (FLT3-mutant), and HL-60 (FLT3-wild type control)[1]
-
Culture Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3][4]
-
Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Reagents:
-
Phosphate-Buffered Saline (PBS), sterile.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Dimethyl Sulfoxide (DMSO), cell culture grade.
-
-
Equipment & Consumables:
B. Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Andrographolide Suppresses MV4-11 Cell Proliferation through the Inhibition of FLT3 Signaling, Fatty Acid Synthesis and Cellular Iron Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined inhibition of GLI and FLT3 signaling leads to effective anti-leukemic effects in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Note: AFG206-Induced Apoptosis Detection Using Annexin V/PI Flow Cytometry
Introduction
AFG206 is a potent, ATP-competitive "type II" inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations (e.g., D835Y), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1] this compound selectively targets these mutated forms of FLT3, inhibiting their constitutive kinase activity. This disruption of downstream pro-survival signaling pathways ultimately leads to the induction of apoptosis (programmed cell death) in malignant cells.[1]
This application note provides a detailed protocol for quantifying this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. This method is a cornerstone for evaluating the efficacy of targeted therapeutic agents like this compound in preclinical drug development.[2]
Principle of the Annexin V/PI Apoptosis Assay
The Annexin V assay is a widely used method for detecting apoptosis at its early stages.[2] Its principle is based on a key event in the apoptotic process: the translocation of phosphatidylserine (B164497) (PS) from the inner leaflet of the plasma membrane to the outer leaflet.[3][4][5]
-
Annexin V: This is a 35-36 kDa, calcium-dependent protein with a high affinity for PS.[4] When conjugated to a fluorochrome like FITC (fluorescein isothiocyanate), Annexin V can identify and label early apoptotic cells where PS is exposed on the cell exterior.[3]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent.[6] It is impermeant to live cells and early apoptotic cells with intact plasma membranes. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus by binding to DNA.[6][7]
By using both Annexin V and PI, it is possible to distinguish between different cell populations via flow cytometry[5]:
-
Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
Signaling Pathway and Mechanism of Action
This compound induces apoptosis by inhibiting the constitutively active FLT3 signaling pathway, which is crucial for the survival and proliferation of certain leukemia cells.[1] By blocking the tyrosine kinase activity of mutant FLT3, this compound prevents the activation of downstream pathways such as PI3K/AKT and RAS/MAPK, leading to cell cycle arrest and engagement of the intrinsic apoptotic pathway.[1]
Caption: this compound inhibits the mutant FLT3 receptor, blocking pro-survival signals.
Quantitative Data Summary
The following tables summarize representative data from experiments evaluating the pro-apoptotic effects of this compound on leukemia cells harboring FLT3-ITD mutations.
Table 1: Apoptosis Induction by this compound in FLT3-ITD+ Cells (24-hour treatment)
| This compound Conc. (nM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 85.6 ± 3.5 | 9.8 ± 1.5 | 4.6 ± 1.1 |
| 10 | 50.3 ± 4.2 | 35.1 ± 3.7 | 14.6 ± 2.9 |
| 100 | 15.8 ± 3.9 | 55.9 ± 5.1 | 28.3 ± 4.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Caspase Activation in FLT3-ITD+ Cells Treated with this compound (100 nM for 12 hours)
| Caspase Assay | Untreated Control (Relative Luminescence Units) | This compound-Treated (Relative Luminescence Units) | Fold Increase in Activity |
| Caspase-9 | 1,800 | 14,400 | 8.0 |
| Caspase-3/7 | 1,500 | 12,000 | 8.0 |
| Caspase-8 | 1,200 | 2,400 | 2.0 |
This data suggests this compound primarily triggers the intrinsic apoptotic pathway, indicated by the significant activation of initiator caspase-9 and executioner caspases-3/7.[8]
Experimental Protocols
A. Cell Culture and Treatment Protocol
-
Cell Line: Use a leukemia cell line expressing a mutant FLT3 receptor, such as MV4-11 or Ba/F3 cells engineered to express FLT3-ITD.
-
Culture: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed cells in 6-well plates at a density of 0.5 x 10⁶ to 1 x 10⁶ cells/mL.[1]
-
Treatment: Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 1, 10, 100 nM) in culture medium. Add the compound to the cells. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound dose.
-
Incubation: Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours).
Caption: Workflow for quantifying apoptosis in cells treated with this compound.
B. Annexin V/PI Staining Protocol
Note: This is a general protocol; always refer to the manufacturer's instructions for your specific Annexin V apoptosis detection kit.[6]
-
Harvest Cells: Collect both adherent and suspension cells. For adherent cells, first collect the floating cells (which may be apoptotic) and then gently detach the remaining cells using Trypsin-EDTA.[9] Combine all cells from each sample.
-
Centrifugation: Centrifuge the cell suspension at 500 x g for 5-7 minutes at 4°C.[4] Carefully discard the supernatant.
-
Washing: Wash the cells once with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant.[10][11]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[6][10] The cell concentration should be approximately 1 x 10⁶ cells/mL.[10][11]
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution (e.g., 100 µg/mL stock) to the 100 µL of cell suspension.[1][6] Gently vortex the tube.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[6][10][11]
-
Final Volume Adjustment: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[1][6][10] Do not wash the cells after this step.
-
Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.[11] Keep samples on ice and protected from light until analysis.[6]
C. Flow Cytometry Analysis
-
Instrument Setup: Use a flow cytometer capable of detecting FITC (green fluorescence, typically FL1 channel) and PI (red fluorescence, typically FL2 or FL3 channel).
-
Controls: Prepare the following controls to set up compensation and gates:
-
Unstained cells.
-
Cells stained only with Annexin V-FITC.
-
Cells stained only with PI (a positive control for PI can be induced by heat or fixation).
-
-
Gating Strategy:
-
First, gate on the main cell population in a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to exclude debris.
-
From this population, create a dot plot of Annexin V-FITC (x-axis) vs. PI (y-axis).
-
Use the single-stain controls to set the quadrants correctly.
-
Quantify the percentage of cells in each of the four quadrants.[1]
-
Caption: Quadrant gating for Annexin V/PI flow cytometry data analysis.
Materials and Reagents
-
Cell Line: Leukemia cell line with FLT3 mutation (e.g., MV4-11).
-
Compound: this compound (dissolved in DMSO).
-
Cell Culture Media: RPMI-1640, FBS, Penicillin-Streptomycin.
-
Reagents: PBS, Trypsin-EDTA, DMSO.
-
Apoptosis Detection Kit: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).[7][9]
-
Equipment: Cell culture flasks/plates, centrifuge, flow cytometer, pipettes, flow cytometry tubes.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. kumc.edu [kumc.edu]
- 4. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 5. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
Application Notes and Protocols for Assessing p-FLT3 Inhibition by AFG206 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing Western blotting to quantitatively assess the inhibition of FMS-like tyrosine kinase 3 (FLT3) phosphorylation by AFG206, a first-generation FLT3 inhibitor.[1][2] This protocol is designed for researchers in oncology, particularly those focused on acute myeloid leukemia (AML), where FLT3 mutations are prevalent and associated with poor prognosis.[3][4]
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[2] Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the receptor.[2] This aberrant signaling drives uncontrolled cell growth in hematologic malignancies, most notably AML.
This compound is an ATP-competitive "type II" FLT3 inhibitor that selectively binds to the inactive conformation of the FLT3 kinase.[2] This binding prevents autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling cascades, including the PI3K/Akt, RAS/MAPK, and STAT5 pathways.[5][6] Western blotting is a fundamental technique to directly measure the inhibition of FLT3 phosphorylation, providing a robust method to evaluate the efficacy of inhibitors like this compound.[5]
Experimental Protocols
I. Materials and Reagents
Cell Lines and Culture:
-
Cell Lines: MV4-11 or MOLM-13 (human AML cell lines with FLT3-ITD mutation).[5]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[7]
Inhibitor and Lysis Buffers:
-
This compound: Stock solution prepared in DMSO.[3]
-
Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails.[7]
-
Phosphate-Buffered Saline (PBS): Ice-cold.[5]
Western Blot Reagents:
-
Protein Assay: Bicinchoninic acid (BCA) protein assay kit.[7]
-
Sample Buffer: Laemmli sample buffer (4x or 2x).[7]
-
SDS-PAGE Gels: Polyacrylamide gels (e.g., 4-12% gradient gels).[7]
-
Transfer Membrane: Polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[7]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST). For phospho-antibodies, 5% BSA in TBST is often preferred.[5][8]
-
Wash Buffer: TBST.[5]
Antibodies and Detection:
-
Primary Antibodies:
-
Secondary Antibodies:
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.[5]
-
Imaging System: Chemiluminescence imager.[5]
II. Step-by-Step Western Blot Protocol
-
Cell Seeding and Treatment:
-
Seed MV4-11 or MOLM-13 cells at a density of 0.5 - 1 x 10⁶ cells/mL in culture medium and allow them to attach or stabilize overnight.[5][9]
-
Treat cells with varying concentrations of this compound (e.g., a dose-response of 0, 10, 100, 500, 1000 nM) for a predetermined time (e.g., 2-4 hours).[5]
-
Include a DMSO-only vehicle control.[5]
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.[5]
-
Wash the cell pellet once with ice-cold PBS.[5]
-
Resuspend the pellet in ice-cold lysis buffer.[5]
-
Incubate on ice for 30 minutes with periodic vortexing.[5]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[5]
-
Collect the supernatant containing the soluble proteins.[7]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[7]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against p-FLT3 (Tyr589/591) overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times for 5-10 minutes each with TBST.[5]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again three times for 10 minutes each with TBST.[5]
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.[5]
-
Capture the chemiluminescent signal using an imaging system.[5]
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total FLT3 and a loading control like β-actin.[5]
-
Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).[7]
-
Normalize the p-FLT3 signal to the total FLT3 signal for each sample to determine the relative level of FLT3 phosphorylation.[7]
-
Data Presentation
Quantitative data from the Western blot analysis should be summarized for clear interpretation and comparison.
Table 1: Antibody Dilutions for Western Blot Analysis
| Antibody | Host Species | Recommended Dilution | Supplier Example |
| Phospho-FLT3 (Tyr589/591) | Rabbit | 1:1000 | Cell Signaling #3464 |
| Total FLT3 | Rabbit | 1:1000 | Cell Signaling #3462 |
| β-actin | Mouse | 1:5000 | Proteintech |
| HRP-conjugated anti-rabbit IgG | Goat | 1:2000 - 1:10000 | Varies |
| HRP-conjugated anti-mouse IgG | Goat | 1:2000 - 1:10000 | Varies |
| Note: Optimal antibody dilutions should be determined experimentally. |
Table 2: Densitometry Analysis of p-FLT3 Inhibition by this compound
| This compound Concentration (nM) | Normalized p-FLT3 Intensity (Relative to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | ± 0.05 |
| 10 | Example: 0.85 | ± 0.04 |
| 100 | Example: 0.45 | ± 0.03 |
| 500 | Example: 0.15 | ± 0.02 |
| 1000 | Example: 0.05 | ± 0.01 |
| Note: Data are representative and should be generated from at least three independent experiments. |
Visualizations
FLT3 Signaling Pathway and this compound Inhibition
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Western Blot Experimental Workflow for p-FLT3 Analysis
Caption: Key steps of the Western blot protocol for p-FLT3 analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. FLT3, a signaling pathway gene [ogt.com]
- 5. benchchem.com [benchchem.com]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ptglab.com [ptglab.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Long-Term Culture of AML Cells with a Novel Investigational Compound AFG206
For Research Use Only.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. The development of novel therapeutic agents is crucial for improving patient outcomes. These application notes provide a comprehensive guide for the long-term culture of AML cells and the evaluation of a hypothetical investigational compound, AFG206. The protocols outlined below are intended for researchers, scientists, and professionals in drug development.
While specific information regarding "this compound" is not publicly available, this document provides a framework for testing a novel compound against AML cells in a long-term culture setting.[1] The methodologies are based on established protocols for AML cell culture and drug sensitivity testing.
Data Presentation
Table 1: Cell Lines and Culture Conditions
| Cell Line | Type | Growth Medium | Seeding Density (cells/mL) | Subculture Density (cells/mL) |
| HL-60 | Promyelocytic Leukemia | RPMI-1640 + 10% FBS, 2 mM L-glutamine, 100 U/mL Penicillin, 100 µg/mL Streptomycin | 2 x 10^5 | 1 x 10^5 to 8 x 10^5 |
| THP-1 | Monocytic Leukemia | RPMI-1640 + 10% FBS, 0.05 mM 2-mercaptoethanol, 100 U/mL Penicillin, 100 µg/mL Streptomycin | 2 x 10^5 | 1 x 10^5 to 8 x 10^5 |
| KG-1 | Myelogenous Leukemia | IMDM + 20% FBS, 100 U/mL Penicillin, 100 µg/mL Streptomycin | 3 x 10^5 | 2 x 10^5 to 1 x 10^6 |
| Primary AML Cells | Patient-derived | StemSpan™ SFEM II + CD34+ Expansion Supplement | 1 x 10^4 - 1 x 10^5 | Varies |
Table 2: Hypothetical IC50 Values of this compound in AML Cell Lines (72-hour treatment)
| Cell Line | This compound IC50 (µM) |
| HL-60 | 5.2 ± 0.8 |
| THP-1 | 8.9 ± 1.2 |
| KG-1 | 12.5 ± 2.1 |
| Primary AML Patient 1 | 3.7 ± 0.5 |
| Primary AML Patient 2 | 9.1 ± 1.5 |
Experimental Protocols
Protocol 1: Long-Term Culture of AML Cell Lines
This protocol describes the maintenance of established AML cell lines in suspension culture.
Materials:
-
AML cell lines (e.g., HL-60, THP-1, KG-1)
-
Complete growth medium (see Table 1)
-
Sterile cell culture flasks (T-25 or T-75)
-
Humidified incubator (37°C, 5% CO2)
-
Centrifuge
-
Phosphate-Buffered Saline (PBS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Initiate cultures by thawing a cryopreserved vial of AML cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.[2]
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed growth medium.
-
Transfer the cell suspension to a sterile culture flask.
-
Maintain the culture in a humidified incubator at 37°C with 5% CO2.[2]
-
Monitor cell density and viability every 2-3 days using a hemocytometer and trypan blue exclusion.
-
When the cell density approaches the upper limit of the recommended range (see Table 1), subculture the cells by transferring a portion of the cell suspension to a new flask with fresh, pre-warmed medium to achieve the recommended seeding density.[2]
Protocol 2: Long-Term Culture of Primary AML Cells
Primary AML cells are more challenging to maintain long-term and often require specialized media and feeder layers or cytokine cocktails.[3][4] This protocol outlines a feeder-free method.
Materials:
-
Mononuclear cells isolated from peripheral blood or bone marrow of AML patients
-
StemSpan™ SFEM II medium
-
CD34+ Expansion Supplement
-
Cytokines (e.g., TPO, Flt3L, SCF, GM-CSF, IL-3)[5]
-
Sterile 96-well or 24-well plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thaw cryopreserved primary AML cells and wash as described in Protocol 1.
-
Prepare the complete culture medium by supplementing StemSpan™ SFEM II with the CD34+ Expansion Supplement and a cytokine cocktail.
-
Seed the cells at a density of 1 x 10^4 to 1 x 10^5 cells/mL in a multi-well plate.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
Every 3-4 days, perform a half-media change by carefully removing half of the culture medium and replacing it with fresh, pre-warmed complete medium.
-
Monitor cell viability and proliferation. For longer-term cultures, cells may need to be transferred to larger wells or flasks and the cell density adjusted.
Protocol 3: Drug Sensitivity and Viability (IC50) Assay
This protocol determines the concentration of this compound that inhibits 50% of cell growth.
Materials:
-
AML cells in logarithmic growth phase
-
Complete growth medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Microplate reader
Procedure:
-
Seed AML cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Mandatory Visualizations
Caption: Workflow for determining the IC50 of this compound in AML cells.
Caption: Hypothetical mechanism of action for this compound in AML cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Establishment and Characterization of Long-Term Cultures Derived from Primary Acute Myeloid Leukemia Cells for HDAC Inhibitor Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Capacity of Long-Term In Vitro Proliferation of Acute Myeloid Leukemia Cells Supported Only by Exogenous Cytokines Is Associated with a Patient Subset with Adverse Outcome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AFG206 Administration in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFG206 is a novel therapeutic agent identified as a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade in cell proliferation and survival.[1] Preclinical in vivo studies in mouse models are essential for evaluating the efficacy, safety, and pharmacokinetic profile of this compound. These application notes provide detailed protocols for the administration of this compound in common mouse models of cancer, including xenograft and orthotopic models. The information is intended to guide researchers in designing and executing robust in vivo studies.
Data Presentation
The following tables summarize quantitative data for this compound from preclinical evaluations. This data is compiled from available technical documentation and should be considered illustrative for study design.
Table 1: Recommended Starting Doses for this compound in Preclinical Mouse Models
| Animal Model | Route of Administration | Recommended Starting Dose (mg/kg) | Dosing Frequency |
| Mouse (CD-1) | Intravenous (IV) | 5 | Once daily |
| Mouse (C57BL/6) | Intraperitoneal (IP) | 10 | Every other day |
| Mouse (Athymic Nude) | Oral (PO) | 20 | Once daily |
| Mouse (NOD/SCID) | Subcutaneous (SC) | 2 | Twice weekly |
Table 2: Illustrative Anti-Tumor Efficacy of this compound in a Xenograft Mouse Model
| Treatment Group | N | Mean Tumor Volume (Day 21) (mm³) | Percent Tumor Growth Inhibition (%) | Mean Final Tumor Weight (mg) |
| Vehicle Control | 10 | 1850 ± 250 | - | 1800 ± 230 |
| This compound (10 mg/kg, PO, daily) | 10 | 950 ± 180 | 48.6 | 920 ± 170 |
| This compound (20 mg/kg, PO, daily) | 10 | 550 ± 120 | 70.3 | 530 ± 110 |
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a common feature in many cancers.[2]
References
Application Notes and Protocols for Establishing AFG206-Resistant Acute Myeloid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and characterizing Acute Myeloid Leukemia (AML) cell lines with acquired resistance to AFG206, a first-generation type II FMS-like tyrosine kinase 3 (FLT3) inhibitor. Understanding the mechanisms of resistance to FLT3 inhibitors is critical for the development of next-generation targeted therapies and effective combination strategies in AML.
Introduction to this compound and Drug Resistance in AML
This compound is an ATP-competitive "type II" inhibitor that specifically targets the inactive conformation of the FLT3 kinase.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are common in AML and are associated with a poor prognosis.[2][3] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, including PI3K/AKT and RAS/MAPK, promoting uncontrolled proliferation and survival of leukemic cells.[4][5] While FLT3 inhibitors like this compound can be initially effective, the development of resistance is a significant clinical challenge.[6][7]
Resistance to FLT3 inhibitors can arise through two primary mechanisms:
-
On-target resistance: Acquisition of secondary mutations in the FLT3 gene that interfere with drug binding. A common example is the D835Y mutation in the TKD, which can abrogate the activity of type II inhibitors.[8]
-
Off-target resistance: Activation of bypass signaling pathways that circumvent the dependency on FLT3 signaling for survival and proliferation. These often involve upregulation of pathways such as the RAS/MAPK and PI3K/Akt/mTOR pathways.[4][8]
This document provides detailed protocols for generating this compound-resistant AML cell lines in vitro, a critical tool for studying these resistance mechanisms and for the preclinical evaluation of novel therapeutic strategies.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Other FLT3 Inhibitors
| Compound | Inhibitor Type | Cell Line | FLT3 Mutation Status | IC50 (nM) for Proliferation/Viability | Reference |
| This compound | Type II | Ba/F3-FLT3-ITD | ITD | ~100 | [3] |
| This compound | Type II | Ba/F3-FLT3-D835Y | TKD | Potent Inhibition | [3] |
| Gilteritinib | Type I | MOLM-13 | ITD | 2.9 - 19.0 | [7] |
| Quizartinib | Type II | MOLM-13 | ITD | 0.62 ± 0.03 | [3] |
Note: IC50 values can vary depending on the specific cell line and assay conditions.
Table 2: Expected IC50 Values in this compound-Sensitive vs. Resistant AML Cell Lines
| Cell Line | Genotype | Sensitive IC50 (nM) | Resistant IC50 (nM) | Expected Fold Increase in Resistance |
| MOLM-13 | FLT3-ITD | ~100-200 | >1000 | >5-10 |
| MV4-11 | FLT3-ITD | ~100-200 | >1000 | >5-10 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant AML Cell Lines
This protocol employs a stepwise dose-escalation method to induce resistance.
Materials:
-
FLT3-mutated AML cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Initial Cell Culture: Culture the parental AML cell line (e.g., MOLM-13) in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in a logarithmic growth phase.
-
Determine Parental IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental cell line. This will serve as a baseline for resistance development.
-
Initiation of Resistance Induction: Begin by continuously exposing the cells to a low concentration of this compound, typically starting at or slightly below the determined IC50 value (e.g., 50-100 nM).
-
Monitoring and Dose Escalation:
-
Monitor cell viability and proliferation regularly. Initially, a significant proportion of cells may undergo apoptosis.
-
Allow the surviving cells to recover and resume proliferation. This may take several passages.
-
Once the cells are proliferating steadily at the current this compound concentration, gradually increase the drug concentration. A 1.5- to 2-fold increase is recommended.[9]
-
Repeat this process of recovery and dose escalation over a period of several months.[10]
-
-
Establishment of Resistant Clones: Continue the dose escalation until the cells can proliferate in the presence of a high concentration of this compound (e.g., >1 µM). A 3- to 10-fold increase in IC50 compared to the parental cell line is generally considered indicative of resistance.[9]
-
Cryopreservation: At various stages of resistance development, cryopreserve aliquots of the cells for future experiments and as backups.
-
Maintenance of Resistant Lines: Maintain the established resistant cell line in a medium containing a constant concentration of this compound to preserve the resistant phenotype.
Protocol 2: Characterization of this compound-Resistant AML Cell Lines
A. Confirmation of Resistance Profile:
-
IC50 Determination: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of this compound for both the parental and the established resistant cell lines. Calculate the fold increase in resistance.
-
Cross-Resistance Studies: Evaluate the sensitivity of the resistant cell lines to other FLT3 inhibitors (both type I and type II) and conventional chemotherapeutic agents used in AML to determine the cross-resistance profile.
B. Genetic Analysis for Resistance Mutations:
-
DNA Isolation: Isolate genomic DNA from both parental and resistant cell lines.
-
Gene Sequencing: Perform Sanger sequencing or next-generation sequencing (NGS) to identify potential mutations in the FLT3 gene, particularly in the kinase domain (e.g., D835, F691).[7][8] Also, sequence key genes in known bypass signaling pathways, such as NRAS, KRAS, and PTPN11.[7]
C. Analysis of Signaling Pathways:
-
Protein Lysate Preparation: Prepare whole-cell lysates from parental and resistant cell lines, both in the presence and absence of this compound treatment.
-
Western Blotting: Perform Western blot analysis to assess the phosphorylation status and total protein levels of key signaling molecules in the FLT3 pathway and potential bypass pathways. This should include:
D. Functional Assays:
-
Apoptosis Assay: Treat parental and resistant cells with this compound and measure the induction of apoptosis using Annexin V/Propidium (B1200493) Iodide staining followed by flow cytometry.[3]
-
Cell Cycle Analysis: Analyze the cell cycle distribution of parental and resistant cells with and without this compound treatment using propidium iodide staining and flow cytometry.
Mandatory Visualizations
Caption: Workflow for generating this compound-resistant AML cell lines.
Caption: this compound inhibits constitutively active mutant FLT3 signaling.
Caption: Mechanisms of acquired resistance to this compound in AML.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt/β-catenin Pathway Modulates the Sensitivity of the Mutant FLT3 Receptor Kinase Inhibitors in a GSK-3β Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding mechanisms of resistance to FLT3 inhibitors in adult FLT3-mutated acute myeloid leukemia to guide treatment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Establishing and characterizing a novel doxorubicin-resistant acute myeloid leukaemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. FLT3-ITD confers resistance to the PI3K/Akt pathway inhibitors by protecting the mTOR/4EBP1/Mcl-1 pathway through STAT5 activation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Synergy Screening of AFG206 with Standard-of-Care Agents in Acute Myeloid Leukemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute Myeloid Leukemia (AML) is a heterogeneous hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] While significant progress has been made, drug resistance and relapse remain major challenges, highlighting the urgent need for novel therapeutic strategies.[3][4] Combination therapy, which can enhance efficacy, reduce toxicity, and overcome resistance, represents a promising approach.[1][5][6]
This application note provides a detailed protocol for evaluating the synergistic potential of AFG206, a novel investigational agent, in combination with standard-of-care and emerging AML drugs. The protocol outlines a systematic in vitro approach using the checkerboard assay to identify and quantify synergistic, additive, or antagonistic interactions.[7][8][9]
Principle of the Method
The checkerboard assay is a widely used method to assess the in vitro interactions between two compounds.[5][9] In this assay, one agent is serially diluted along the x-axis of a 96-well plate, while the second agent is serially diluted along the y-axis. This creates a matrix of wells each containing a unique concentration combination of the two drugs. Following incubation with AML cells, cell viability is assessed, and the nature of the interaction is determined by calculating the Fractional Inhibitory Concentration Index (FICI).[7][8]
Materials and Reagents
-
Cell Lines:
-
MV4-11 (FLT3-ITD mutant)
-
HL-60 (Promyelocytic)
-
OCI-AML3 (NPM1 mutant)
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compounds:
-
This compound (Investigational Agent)
-
Cytarabine (B982) (Ara-C)
-
Venetoclax
-
Azacitidine
-
-
Reagents:
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)
-
96-well flat-bottom cell culture plates
-
Multichannel pipettes
-
Experimental Protocol
Cell Culture and Seeding
-
Culture AML cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before seeding.
-
Determine the optimal cell seeding density for each cell line to ensure exponential growth over the 72-hour incubation period. A typical starting density is 1 x 10^4 cells/well in 50 µL of medium.
-
Seed the cells into 96-well plates.
Drug Preparation and Dilution
-
Prepare 10 mM stock solutions of this compound, Cytarabine, Venetoclax, and Azacitidine in DMSO.
-
Create intermediate stock solutions of each drug at 4 times the highest desired final concentration in the appropriate culture medium.
-
Drug A (this compound) Dilution (Rows):
-
In a separate 96-well dilution plate, add 100 µL of culture medium to rows B through H of columns 1-11.
-
Add 200 µL of the 4x intermediate stock of this compound to row A of columns 1-11.
-
Perform a 2-fold serial dilution by transferring 100 µL from row A to row B, mixing, and continuing down to row G. Discard 100 µL from row G. Row H will serve as the no-drug control for Drug B.
-
-
Drug B (e.g., Cytarabine) Dilution (Columns):
-
In the same dilution plate, add 100 µL of culture medium to columns 2 through 11 of all rows (A-H).
-
The serial dilution of Drug A is already present in column 1.
-
Add 200 µL of the 4x intermediate stock of Drug B to all wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing across to column 10. Discard 100 µL from column 10. Column 11 will serve as the control for Drug A alone. Column 12 will contain no-drug controls.
-
Dosing and Incubation
-
Transfer 50 µL of the drug combination dilutions from the dilution plate to the corresponding wells of the cell plate containing 50 µL of cell suspension. This will result in a final volume of 100 µL and the desired final drug concentrations.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
Cell Viability Assessment
-
After the incubation period, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
Data Analysis and Interpretation
-
Determine IC50 Values: The 50% inhibitory concentration (IC50) for each drug alone should be determined from the dose-response curves.
-
Calculate Fractional Inhibitory Concentration (FIC):
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of a drug that inhibits 50% of cell growth (IC50).
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate FIC Index (FICI):
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the Results:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
The synergy scores can also be calculated and visualized using software packages like SynergyFinder, which can analyze the data based on different reference models such as Loewe, Bliss, HSA, and ZIP.[10][11][12]
Data Presentation
The results of the synergy screening should be summarized in tables for clear comparison.
Table 1: IC50 Values of Single Agents in AML Cell Lines
| Cell Line | This compound IC50 (µM) | Cytarabine IC50 (µM) | Venetoclax IC50 (µM) | Azacitidine IC50 (µM) |
| MV4-11 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| HL-60 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| OCI-AML3 | [Insert Data] | [Insert-Data] | [Insert Data] | [Insert Data] |
Table 2: FICI Values for this compound in Combination with AML Drugs
| Cell Line | Combination | FICI | Interpretation |
| MV4-11 | This compound + Cytarabine | [Insert Data] | [Synergy/Additive/Antagonism] |
| MV4-11 | This compound + Venetoclax | [Insert Data] | [Synergy/Additive/Antagonism] |
| MV4-11 | This compound + Azacitidine | [Insert Data] | [Synergy/Additive/Antagonism] |
| HL-60 | This compound + Cytarabine | [Insert Data] | [Synergy/Additive/Antagonism] |
| HL-60 | This compound + Venetoclax | [Insert Data] | [Synergy/Additive/Antagonism] |
| HL-60 | This compound + Azacitidine | [Insert Data] | [Synergy/Additive/Antagonism] |
| OCI-AML3 | This compound + Cytarabine | [Insert Data] | [Synergy/Additive/Antagonism] |
| OCI-AML3 | This compound + Venetoclax | [Insert Data] | [Synergy/Additive/Antagonism] |
| OCI-AML3 | This compound + Azacitidine | [Insert Data] | [Synergy/Additive/Antagonism] |
Visualizations
Conclusion
This protocol provides a robust framework for the systematic evaluation of drug synergy between the novel agent this compound and established AML therapies. The checkerboard assay, coupled with FICI calculation, allows for the quantitative assessment of drug interactions. Identifying synergistic combinations is a critical step in the preclinical development of novel cancer therapeutics and can guide the rational design of future clinical trials for AML patients.[13][14]
References
- 1. ashpublications.org [ashpublications.org]
- 2. Combination therapy yields strong long-term overall response rate in newly diagnosed acute myeloid leukemia patients | MD Anderson Cancer Center [mdanderson.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Combination therapy with novel agents for acute myeloid leukaemia: Insights into treatment of a heterogenous disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method [jove.com]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. SynergyFinder 3.0: an interactive analysis and consensus interpretation of multi-drug synergies across multiple samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination screening in vitro identifies synergistically acting KP372-1 and cytarabine against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic and antagonistic drug interactions are prevalent but not conserved across acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AFG206 solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with AFG206 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of a tyrosine kinase.[1] Sources suggest it may target either "Target Kinase 1" (TK1) or FMS-like tyrosine kinase 3 (FLT3), both of which are implicated in cell proliferation and survival signaling pathways.[1][2] As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[1][2]
Q2: I'm having difficulty dissolving this compound in my cell culture medium. Is this expected?
A2: Yes, this is a common issue. Like many small molecule kinase inhibitors, this compound is a hydrophobic compound with poor solubility in aqueous solutions such as cell culture media.[2][3] When a concentrated stock solution of this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is diluted into an aqueous medium, the compound can precipitate or "crash out" of the solution.[4][5]
Q3: What are the initial signs of this compound precipitation in my cell culture?
A3: Signs of precipitation include the appearance of fine particles, a cloudy or hazy appearance in the medium, or the formation of larger crystals that may be visible to the naked eye or under a microscope.[3] It is crucial to distinguish this from microbial contamination, which often presents with a rapid change in the medium's color (due to a pH shift) and the presence of motile organisms under high magnification.[3]
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: The recommended solvent for creating a high-concentration stock solution of this compound is anhydrous, high-purity DMSO.[2][4] It is advisable to store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]
Q5: What is the maximum recommended concentration of DMSO in my cell culture?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Generally, a final DMSO concentration of 0.1% to 0.5% (v/v) is tolerated by most cell lines.[3][4] However, some sensitive cell lines may exhibit toxic effects at concentrations as low as 0.1%.[3] It is essential to include a vehicle control (medium with the same final DMSO concentration as your experimental wells) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
If you observe a precipitate forming immediately after adding your this compound stock solution to the cell culture medium, consider the following potential causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit.[5] | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[5] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid change in solvent polarity, leading to precipitation.[5] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[5] Add the compound dropwise while gently vortexing or swirling the media to ensure rapid and uniform dispersion.[4][5] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[5] | Always use pre-warmed (37°C) cell culture media for your dilutions.[5] |
| High Salt Concentration | High salt concentrations in some buffers can decrease the solubility of organic compounds, a phenomenon known as "salting out".[2] | If possible, test the solubility of this compound in a simpler buffered solution like PBS to determine if media components are contributing to the issue.[5] |
| pH-Dependent Solubility | The solubility of this compound may be dependent on the pH of the aqueous medium.[2] | If the compound has ionizable groups, adjusting the pH of the buffer may improve its solubility. Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[4] |
Issue: this compound Precipitates Over Time in Culture
If this compound appears to be soluble initially but a precipitate forms over the course of your experiment, consider these factors.
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term cultures, evaporation of media can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[5] | Ensure proper humidification of your incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[5] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound.[5] | Minimize the amount of time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[5] |
| Interaction with Serum/Media Components | This compound may be interacting with components in the serum or media, leading to precipitation over time.[6] | Test the solubility of this compound in the basal medium without serum. If appropriate for your cell line, consider using a serum-free medium.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a DMSO stock solution of this compound and diluting it for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh out a precise amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a desired high concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.[4]
-
Vortex the solution for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, brief sonication in a water bath sonicator (5-10 minutes) or gentle warming to 37°C can be applied.[4]
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.[4]
-
-
Prepare Intermediate Dilutions (if necessary):
-
From your high-concentration stock solution, you can prepare a series of intermediate dilutions in pure DMSO. This can help prevent localized high concentrations of the compound from precipitating when added to the aqueous medium.[4]
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.[5]
-
To minimize precipitation, add a small volume of the this compound DMSO stock (or an intermediate dilution) to the pre-warmed medium while gently vortexing or swirling.[5] It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[4]
-
Ensure the final DMSO concentration in the medium is non-toxic to your cells (typically ≤ 0.5%).[3]
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound stock solution in DMSO
-
Complete cell culture medium
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader (for measuring absorbance)
Procedure:
-
Prepare Serial Dilutions:
-
In your complete cell culture medium, prepare a series of two-fold serial dilutions of this compound starting from a concentration that is higher than your intended experimental range.
-
Include a "medium only" control and a "vehicle only" control (medium with the highest concentration of DMSO used).
-
-
Incubate and Observe:
-
Transfer the dilutions to a 96-well plate.
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[5]
-
-
Assess Precipitation (Optional Quantitative Method):
-
For a more quantitative assessment, read the absorbance of the plate at a wavelength of 600 nm. An increase in absorbance compared to the controls indicates precipitation.[5]
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration of this compound that remains clear (visually) or does not show an increase in absorbance is your maximum working soluble concentration under those specific conditions.[5]
-
Visualizations
Caption: Experimental workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Simplified signaling pathway for a tyrosine kinase inhibited by this compound.
References
troubleshooting inconsistent AFG206 IC50 results
Welcome to the technical support center for AFG206. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the experimental use of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in the IC50 value of this compound between experiments. What are the potential causes?
Inconsistent IC50 values are a common challenge in preclinical drug evaluation and can stem from a variety of factors related to assay conditions and cell culture practices.[1][2][3] Key areas to investigate include cell seeding density, the type of cytotoxicity assay used, and the duration of drug exposure.[3]
To address this, we recommend the following:
-
Standardize Cell Seeding Density: The number of cells seeded per well can significantly impact the calculated IC50.[3] Higher cell densities may lead to increased resistance to the compound. It is crucial to use a consistent seeding density across all experiments.[1][3]
-
Consider Assay-Specific Variability: Different cytotoxicity assays measure distinct biological endpoints. For example, an MTT assay measures metabolic activity, while a trypan blue assay assesses membrane integrity. As a result, IC50 values can differ between various assay types.[3][4]
-
Control Incubation Time: The duration of drug exposure is a critical parameter. An IC50 value obtained after a 24-hour incubation period will likely differ from that of a 48- or 72-hour incubation.[3]
Below is a summary of common factors that can contribute to IC50 variability:
| Factor | Potential Cause of Inconsistency | Recommended Solution |
| Cell Culture | High passage number, inconsistent cell health, mycoplasma contamination. | Use cells within a consistent and low passage number range. Regularly monitor cell health and test for mycoplasma. |
| Assay Conditions | Variations in incubation time, temperature, or CO2 levels. | Standardize all assay parameters and ensure equipment is properly calibrated. |
| Compound Handling | Improper storage, repeated freeze-thaw cycles, inaccurate dilutions. | Aliquot stock solutions and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[5] |
| Data Analysis | Incorrect curve-fitting models, insufficient data points. | Use a non-linear regression model to fit the dose-response curve.[6] Ensure you have a sufficient number of data points (at least 6-8 concentrations) to generate a reliable curve.[6] |
Q2: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Target Kinase 1 (TK1).[7] It functions by competitively binding to the ATP-binding pocket of the TK1 kinase domain, which in turn prevents the phosphorylation of downstream substrates.[7] This inhibition blocks the TK1 signaling pathway, which is implicated in cell proliferation and survival.[7]
Q3: What are the best practices for handling and preparing this compound for in vitro assays?
Proper handling and preparation of this compound are crucial for obtaining reproducible results.
-
Storage: Store the compound as a dry powder at -20°C for long-term storage.
-
Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent, such as DMSO. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.[5] When diluting the stock in aqueous media, do so drop-wise while mixing to prevent precipitation.[3] The final DMSO concentration in the cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol outlines the steps for determining the IC50 value of this compound using an MTT assay.[4]
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[3]
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[3]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or a vehicle control.[3]
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO2.[3]
-
-
MTT Addition and Formazan (B1609692) Formation:
-
Solubilization:
-
Measurement and Analysis:
Protocol 2: Western Blot for Target Engagement
This protocol can be used to confirm that this compound is engaging with its intended target, TK1, by assessing the phosphorylation status of a downstream substrate.
-
Cell Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 2 hours).[3]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[3]
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[3]
-
Separate the proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated TK1 substrate and total TK1.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate.
-
Visual Guides
References
Technical Support Center: Managing Off-Target Effects of AFG206 in Cellular Assays
Disclaimer: The information provided in this technical support center is based on publicly available data for a compound designated as AFG206, described as a selective inhibitor of Target Kinase 1 (TK1). It is important to note that information regarding this compound is limited and in some cases conflicting. Therefore, this document should be considered a general guide for managing potential off-target effects of a hypothetical selective kinase inhibitor in cellular assays. Researchers should always consult specific product datasheets and relevant scientific literature for the most accurate and up-to-date information.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is described as a potent and selective inhibitor of the tyrosine kinase "Target Kinase 1" (TK1).[1] It functions by competitively binding to the ATP-binding pocket of the TK1 kinase domain.[1] This action prevents the phosphorylation of downstream substrates, thereby blocking the TK1 signaling pathway, which is implicated in cell proliferation and survival.[1]
Q2: What are the known or potential off-target effects of this compound?
A2: While designed for high selectivity towards TK1, this compound may exhibit cross-reactivity with other kinases that share structural homology in the ATP-binding site, especially at higher concentrations.[1] Potential off-target kinases could include members of the same kinase family or other kinases with similar ATP-binding pocket geometries.[1] Such off-target inhibition can lead to unintended cellular effects and misinterpretation of experimental results.[1][2]
Q3: How can I minimize the off-target effects of this compound in my cell-based assays?
A3: Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:
-
Use the Lowest Effective Concentration: Conduct a dose-response experiment to determine the minimal concentration of this compound that produces the desired on-target effect.[1]
-
Employ Proper Controls: Use a structurally related but inactive compound as a negative control. Additionally, genetic approaches like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the intended target (TK1) can help confirm that the observed phenotype is due to on-target inhibition.[1]
-
Perform Kinase Profiling: To understand the selectivity of this compound, it is recommended to screen it against a broad panel of kinases.[1][3][4][5] This can help identify potential off-target interactions.
Q4: What is the recommended concentration range for using this compound in cell culture?
A4: The optimal concentration of this compound is cell-line dependent and should be determined empirically. A good starting point for a dose-response curve is a range from 1 nM to 10 µM.[1] The ideal concentration should be the lowest dose that achieves significant inhibition of TK1 phosphorylation without causing excessive cytotoxicity or affecting known off-target pathways.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected cell toxicity or altered cell morphology at the effective dose. | The concentration of this compound may be too high, leading to off-target effects. The observed phenotype may be due to the inhibition of a kinase critical for cell viability.[1] | Perform a dose-response experiment to determine the IC50 for the on-target effect and a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration (CC50). Aim for a therapeutic window where the effective concentration is significantly lower than the cytotoxic concentration.[1] |
| The observed biological effect does not correlate with the inhibition of the primary target, TK1. | The phenotype might be a result of inhibiting an unknown off-target kinase.[1] | Perform a kinome-wide selectivity screen to identify potential off-targets.[1] Validate any identified off-targets in cell-based assays, for instance, by using Western blotting to check the phosphorylation status of their specific substrates.[1] |
| Inconsistent results between experiments. | The compound may be unstable in the experimental media, or there may be issues with its preparation. | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. It is also advisable to test the stability of this compound in your specific cell culture media over the time course of your experiment.[1] |
| Discrepancy between biochemical assay data and cellular assay results. | High intracellular ATP concentrations can out-compete ATP-competitive inhibitors like this compound. The compound may also be subject to cellular efflux pumps, reducing its intracellular concentration.[4] | Consider the physiological ATP concentration in your cellular model. To address efflux, you can co-incubate with an efflux pump inhibitor as a control experiment.[4] |
Quantitative Data Summary
The following table provides representative data for the selectivity and potency of this compound based on available information. Note that these values may vary depending on the specific assay conditions.
| Kinase | IC50 (nM) |
| TK1 (Target Kinase 1) | 5 |
| TK2 | 250 |
| TK3 | 800 |
| Kinase X | > 10,000 |
| Kinase Y | > 10,000 |
Experimental Protocols
Protocol 1: Western Blot Analysis of TK1 Pathway Inhibition
This protocol outlines the steps to assess the on-target activity of this compound by measuring the phosphorylation of a downstream substrate of TK1.
1. Cell Treatment: a. Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight. b. Treat cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 2, 6, 24 hours).
2. Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting: a. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane.
5. Antibody Incubation: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate the membrane with a primary antibody specific for the phosphorylated downstream substrate of TK1 overnight at 4°C. c. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
6. Detection: a. Detect the signal using an enhanced chemiluminescence (ECL) reagent. b. To confirm equal protein loading, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) downstream substrate or a housekeeping protein like GAPDH.
Visualizations
Caption: this compound inhibits the TK1 signaling pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Troubleshooting workflow for suspected off-target effects.
References
Technical Support Center: Optimizing AFG206 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of AFG206 for in vitro experiments. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the tyrosine kinase "Target Kinase 1" (TK1).[1] It functions by competitively binding to the ATP-binding pocket of the TK1 kinase domain, which prevents the phosphorylation of its downstream substrates.[1] This inhibition blocks the TK1 signaling pathway, which is implicated in cell proliferation and survival.[1]
Q2: What is the recommended starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell line being used and should be determined empirically. A good starting point for a dose-response curve is a range from 1 nM to 10 µM.[1][2] The goal is to find the lowest concentration that elicits significant inhibition of TK1 phosphorylation without causing off-target effects.[1]
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed for high selectivity towards TK1, cross-reactivity with other structurally similar kinases can occur, especially at higher concentrations.[1] Potential off-target kinases may belong to the same kinase family or have similar ATP-binding pocket geometries.[1] These off-target effects can lead to unintended cellular responses.[1] Therefore, it is crucial to perform dose-response experiments to determine the optimal therapeutic window.[1]
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: To minimize off-target effects, it is critical to use the lowest effective concentration of this compound. This can be achieved by performing careful dose-response studies.[1] Additionally, employing appropriate controls, such as a structurally related but inactive compound or using genetic approaches like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of TK1, can help confirm that the observed phenotype is due to on-target inhibition.[1]
Q5: How should I prepare a stock solution of this compound?
A5: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, typically at a concentration of 10 mM to 50 mM.[3] It is important to allow the this compound powder and DMSO to reach room temperature before mixing to prevent condensation.[3] After adding DMSO, the solution should be vortexed thoroughly and can be briefly sonicated if the compound does not fully dissolve.[3] The final DMSO concentration in your assay should be kept low, ideally below 0.1%, and should not exceed 0.5%.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at tested concentrations | The concentration of this compound may be too low. The cell line might be resistant to this compound. The this compound compound may be inactive. | Test a higher range of concentrations. Consider using a different, known sensitive cell line to confirm compound activity. Check the storage conditions and expiration date of the compound.[2] |
| High variability between replicate wells | Uneven cell plating can lead to inconsistent results. "Edge effects" in multi-well plates can occur due to evaporation. | Ensure a single-cell suspension before plating and use proper pipetting techniques. Avoid using the outer wells of the plate for experimental data points; instead, fill them with sterile PBS or media. |
| Unexpected cell toxicity or altered cell morphology | The concentration of this compound may be too high, leading to off-target effects. The observed phenotype could be due to the inhibition of a kinase critical for cell viability. | Perform a dose-response experiment to determine the IC50 for the on-target effect and a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration (CC50). Aim for a therapeutic window where the effective concentration is significantly lower than the cytotoxic concentration.[1] |
| Inconsistent results between experiments | Variations in cell density, passage number, or reagent preparation can contribute to this issue. The stability of this compound in the cell culture medium could also be a factor. | Standardize experimental protocols, including cell seeding density and passage number. Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Test the stability of this compound in your specific media over the time course of the experiment.[1] |
| Observed biological effect does not correlate with TK1 inhibition | The phenotype might be a result of inhibiting an unknown off-target kinase. | Perform a kinome-wide selectivity screen to identify potential off-targets. Validate any potential off-targets in cell-based assays, for instance, by using Western blotting to check the phosphorylation status of their specific substrates.[1] |
Quantitative Data
Table 1: Kinase Selectivity Profile of this compound [1]
| Kinase | IC50 (nM) |
| TK1 (Target Kinase 1) | 5 |
| TK2 | 250 |
| TK3 | 800 |
| Kinase X | > 10,000 |
| Kinase Y | > 10,000 |
| Data are representative and may vary depending on the assay conditions. |
Table 2: Recommended Starting Concentration Ranges for In Vitro Assays [1]
| Assay Type | Recommended Starting Concentration Range | Purpose |
| Western Blot (TK1 Pathway Inhibition) | 1 nM - 1 µM | Determine the EC50 for target inhibition. |
| Cell Viability/Proliferation Assay | 10 nM - 50 µM | Assess the effect on cell growth and determine the GI50. |
Table 3: Long-term Viability of MOLM-13 Cells Treated with this compound [4]
| Treatment Group | Day 7 Viability (%) | Day 14 Viability (%) | Day 21 Viability (%) | Day 28 Viability (%) |
| Vehicle Control (0.1% DMSO) | 98 ± 2.1 | 97 ± 3.5 | 96 ± 2.8 | 95 ± 3.1 |
| This compound (0.1 µM) | 45 ± 4.2 | 25 ± 3.9 | 15 ± 2.5 | 10 ± 1.8 |
| This compound (0.5 µM) | 20 ± 3.1 | 8 ± 2.2 | 5 ± 1.5 | < 2 |
| This compound (1.0 µM) | < 5 | < 2 | < 1 | < 1 |
| Data are presented as mean ± standard deviation. |
Table 4: Apoptosis Induction in MV4-11 Cells after 48h Treatment with this compound [4]
| Treatment Group | Annexin V Positive (%) |
| Vehicle Control (0.1% DMSO) | 5 ± 1.2 |
| This compound (0.1 µM) | 35 ± 3.8 |
| This compound (0.5 µM) | 68 ± 5.1 |
| This compound (1.0 µM) | 85 ± 4.5 |
| Data are presented as mean ± standard deviation. |
Experimental Protocols
Protocol 1: Western Blot Analysis of TK1 Pathway Inhibition
This protocol describes how to assess the inhibition of the TK1 signaling pathway by this compound.[1]
Materials:
-
Cells of interest
-
This compound
-
6-well plates
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
5% non-fat milk or BSA in TBST
-
Primary antibodies (phospho-TK1 substrate, total TK1 substrate, loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection system
Procedure:
-
Cell Treatment: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 2, 6, 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[1]
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the phosphorylated form of a known TK1 substrate overnight at 4°C. A separate blot should be probed with an antibody against the total protein of the substrate and a loading control.[1]
-
Detection: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL detection system.[1]
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on cell viability.[1]
Materials:
-
Cells of interest
-
This compound
-
96-well plate
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.[1]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the GI50 value.[1]
Visualizations
Caption: Mechanism of action of this compound in inhibiting the TK1 signaling pathway.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
AFG206 stability in media during long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of AFG206 in media during long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective first-generation, ATP-competitive "type II" inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] It functions by binding to the inactive conformation of the FLT3 kinase, which prevents its activation and subsequent downstream signaling.[1] This blockade of the FLT3 signaling pathway inhibits cell proliferation and induces apoptosis, particularly in cells harboring FLT3 mutations such as internal tandem duplication (ITD) and D835Y, which are common in acute myeloid leukemia (AML).[2] In FLT3-ITD-Ba/F3 cells, this compound has demonstrated an IC50 value of approximately 0.1 µM.[2] Some literature may also refer to the target as "Target Kinase 1" (TK1), a tyrosine kinase involved in cell proliferation and survival.[3]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: It is recommended to prepare high-concentration stock solutions of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] These stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or lower to maintain stability.[4] To avoid degradation, it is best to use the aliquots on the same day of preparation or within one month, and repeated freeze-thaw cycles should be avoided.[4]
Q3: How can I address the low aqueous solubility of this compound when preparing working solutions?
A3: Many small molecule kinase inhibitors, including this compound, exhibit poor solubility in aqueous solutions.[1] To prepare working solutions for your experiments, it is advised to first create a high-concentration stock solution in 100% DMSO (e.g., 10 mM), ensuring the compound is fully dissolved with the aid of gentle vortexing or sonication if necessary.[1] This DMSO stock should then be serially diluted into your pre-warmed aqueous experimental medium to the final desired concentration.[1][5] It is crucial to add the stock solution dropwise while gently stirring the medium to promote rapid mixing and prevent precipitation.[1]
Q4: How often should the media containing this compound be replaced during long-term experiments?
A4: For long-term cell culture experiments, it is generally recommended to change the medium every 48 to 72 hours.[6] When the medium is replaced, fresh this compound should be added to maintain a consistent concentration, as the compound may degrade or be metabolized by the cells over time.[2][6] Some protocols suggest replacing the entire medium with fresh medium containing the compound, while others recommend replacing half of the medium.[6] The optimal feeding schedule may depend on the specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: Precipitate forms in the cell culture medium after adding this compound.
| Possible Cause | Suggested Solution |
| Low Aqueous Solubility | The final concentration of this compound may exceed its solubility limit in the aqueous medium.[1] Ensure that the final concentration of the organic solvent (e.g., DMSO) is kept low and is non-toxic to your cells (typically <0.5%).[5][7] Prepare a more dilute stock solution if necessary.[8] |
| pH-Dependent Solubility | The solubility of this compound might be influenced by the pH of the culture medium.[1] You can perform a solubility assessment at different pH values to determine the optimal pH range for your experiments.[1] |
| Interaction with Media Components | This compound may interact with components in the serum or the basal medium, leading to precipitation.[5] Test the solubility of this compound in the basal medium without serum first. If the issue persists, consider using a serum-free medium if it is suitable for your cell line.[5] |
Issue 2: Loss of this compound activity or inconsistent results over the course of a long-term experiment.
| Possible Cause | Suggested Solution |
| Chemical Degradation | The compound may be unstable in the aqueous environment of the cell culture medium at 37°C and could be undergoing hydrolysis, oxidation, or photolysis.[7] It is advisable to assess the stability of this compound in your specific culture medium over the time course of your experiment using methods like HPLC or LC-MS/MS.[7] Prepare fresh working solutions for each experiment.[8] |
| Adsorption to Labware | Small molecules can non-specifically bind to the plastic surfaces of cell culture plates, tubes, and pipette tips, which reduces the effective concentration of the compound.[7][8] To mitigate this, use low-protein-binding labware.[4] Including a control without cells can help assess the extent of non-specific binding.[4] |
| Cellular Metabolism | The cells in your culture may be metabolizing this compound into inactive forms.[7] If you suspect this is occurring, you may need to replenish the compound more frequently by changing the medium at shorter intervals. |
| Inconsistent Dosing | Inaccurate pipetting or uneven distribution of the compound can lead to high variability between replicate wells.[5] Ensure your pipettes are calibrated and use proper pipetting techniques. When treating cells, mix gently to ensure even distribution of this compound in the medium. |
Issue 3: No observable effect of this compound at the tested concentrations.
| Possible Cause | Suggested Solution |
| Concentration is too low | The concentration of this compound may not be sufficient to inhibit the target in your specific cell line.[5] It is recommended to perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration.[3] |
| Cell line resistance | The cell line you are using may be resistant to this compound.[5] Consider using a known sensitive cell line as a positive control to confirm the compound's activity.[5] |
| Compound inactivity | Verify the storage conditions and expiration date of your this compound stock.[5] If possible, test its activity in a cell-free assay to confirm its inhibitory function.[7] |
| Insufficient incubation time | The duration of the experiment may not be long enough to observe a phenotypic effect, especially with slow-growing cell lines.[5] Consider extending the incubation time. |
Quantitative Data Summary
The stability and long-term efficacy of this compound have been evaluated in leukemia cell lines. The following tables summarize key quantitative data.
Table 1: Long-term Viability of MOLM-13 Cells Treated with this compound [2]
| Treatment Group | Day 7 Viability (%) | Day 14 Viability (%) | Day 21 Viability (%) | Day 28 Viability (%) |
| Vehicle Control (0.1% DMSO) | 98 ± 2.1 | 97 ± 3.5 | 96 ± 2.8 | 95 ± 3.1 |
| This compound (0.1 µM) | 45 ± 4.2 | 25 ± 3.9 | 15 ± 2.5 | 10 ± 1.8 |
| This compound (0.5 µM) | 20 ± 3.1 | 8 ± 2.2 | 5 ± 1.5 | < 2 |
| This compound (1.0 µM) | < 5 | < 2 | < 1 | < 1 |
| Data are presented as mean ± standard deviation. |
Table 2: Apoptosis Induction in MV4-11 Cells after 48h Treatment with this compound [2]
| Treatment Group | Annexin V Positive (%) |
| Vehicle Control (0.1% DMSO) | 5 ± 1.2 |
| This compound (0.1 µM) | 35 ± 3.8 |
| This compound (0.5 µM) | 68 ± 5.1 |
| This compound (1.0 µM) | 85 ± 4.5 |
| Data are presented as mean ± standard deviation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare Working Solution: Prepare a working solution of this compound in the cell culture medium at the highest concentration you plan to use in your experiments.
-
Aliquot Samples: Dispense the working solution into sterile microcentrifuge tubes or wells of a multi-well plate, creating separate aliquots for each time point.
-
Incubation: Place the samples in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48, 72 hours), remove one aliquot for analysis. The 0-hour sample should be collected immediately after preparation.
-
Sample Processing: If the medium contains proteins, precipitate them by adding a cold organic solvent like acetonitrile. Centrifuge to pellet the precipitate.
-
Analysis: Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the concentration of the parent this compound compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. Plot the percentage remaining against time to determine the stability profile.
Protocol 2: Long-Term Cell Viability Assay
This protocol is designed to assess the long-term effect of this compound on the viability and proliferation of suspension cell lines like MOLM-13 or MV4-11.[2]
Materials:
-
Leukemia cell line (e.g., MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
24-well plates
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Methodology:
-
Cell Seeding: Seed the cells at a density of 2 x 10⁵ cells/mL in complete culture medium in 24-well plates.[2]
-
Compound Preparation: Prepare serial dilutions of this compound in the culture medium from a concentrated stock. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤0.1%).[2] Include a vehicle control with the same final DMSO concentration.
-
Treatment: Add the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation and Maintenance: Incubate the plates at 37°C in a 5% CO₂ incubator. Every 2-3 days, gently resuspend the cells, perform a cell count using Trypan Blue exclusion to determine viability, centrifuge the cells, and resuspend the cell pellet in fresh medium containing the appropriate concentration of this compound or vehicle.[2] Re-seed the cells at the initial density of 2 x 10⁵ cells/mL.[2]
-
Data Collection: Record cell viability at regular intervals (e.g., every 7 days) for the duration of the experiment (e.g., 28 days).[2]
Visualizations
References
Technical Support Center: AFG206 Flow Cytometry Apoptosis Assay
This guide provides troubleshooting and support for researchers encountering high background fluorescence in the AFG206 (Annexin V/PI) flow cytometry apoptosis assay.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that can lead to high background and false-positive results.
Q1: What are the primary causes of high background fluorescence in my negative control (untreated, unstained cells)?
High background in the negative control is often due to intrinsic cellular properties or sample quality issues.
-
Autofluorescence: Some cell types naturally exhibit high levels of autofluorescence. This can be exacerbated by cell culture conditions.
-
Cell Debris and Dead Cells: Poor sample preparation can lead to a high percentage of dead cells and debris, which can non-specifically scatter light and increase background noise.[1] Always ensure you are working with healthy, log-phase cells.[2]
-
Contamination: Contamination from bacteria, yeast, or mycoplasma can increase background fluorescence.
Q2: My Annexin V single-stain control shows a high percentage of positive cells. What went wrong?
This is a common issue and typically points to problems with sample handling and preparation, which can artificially induce apoptosis or membrane damage.[3]
-
Harsh Cell Detachment: For adherent cells, over-trypsinization or harsh scraping can damage cell membranes, leading to false-positive Annexin V staining.[3][4] It is recommended to use a gentle detachment method, such as using Accutase or lower concentrations of trypsin without EDTA.[5] Annexin V binding is calcium-dependent, and chelating agents like EDTA will interfere with the staining.[2]
-
Excessive Mechanical Stress: Vigorous vortexing or pipetting can cause membrane damage.[2] Handle cells gently at all stages.
-
High Centrifugation Speed: Spinning cells at high speeds can induce unnecessary stress and cell damage.[6]
-
Suboptimal Cell Health: Using cells that are over-confluent or have been in culture for too long can lead to spontaneous apoptosis.[2] Ensure cells are harvested at approximately 70-80% confluence.[7]
Q3: Why are my "live" cells (Annexin V- / PI-) showing high fluorescence in the Annexin V channel?
This often indicates non-specific binding of the Annexin V conjugate or issues with the staining protocol.
-
Inadequate Washing: Insufficient washing after staining can leave unbound Annexin V in the solution, increasing background.[4]
-
Reagent Concentration: The concentration of Annexin V may be too high, leading to non-specific binding.[8][9] It is crucial to titrate the reagent to find the optimal concentration for your specific cell type and experimental conditions.[9]
-
Prolonged Incubation: Incubating cells with Annexin V for too long can increase non-specific signals. Adhere to the recommended 15-minute incubation time.[8][10]
-
Presence of Platelets: If working with blood samples, platelets must be removed as they contain phosphatidylserine (B164497) (PS) and can bind to Annexin V, causing misleading results.[2]
Q4: I'm seeing a "smear" or a diagonal line of events between the live and late apoptotic populations. How can I fix this?
This pattern is often a result of improper instrument settings, particularly with voltage and compensation.
-
Incorrect Compensation: Poor compensation for spectral overlap between the Annexin V fluorophore (e.g., FITC) and PI can cause a "bleeding" of signal into the other channel.[2] It is essential to use single-stain controls to set compensation correctly.[2]
-
Inappropriate Voltage Settings: Photomultiplier tube (PMT) voltages that are set too high can amplify background noise and lead to poor population separation.[5] Use an unstained control to set the baseline voltage.[2]
-
Cell Aggregates: Clumps of cells can cause aberrant signals. Filter the cell suspension immediately before analysis to ensure a single-cell suspension.[1]
Q5: My PI-positive population is unexpectedly high, even in my healthy control group. What could be the cause?
A high PI-positive population suggests a loss of membrane integrity, which may not be due to apoptosis.
-
Mechanical Damage: As mentioned, harsh physical handling during harvesting or staining can rupture cell membranes, allowing PI to enter.[8]
-
Delayed Analysis: Leaving samples for too long after staining can lead to secondary necrosis, where early apoptotic cells progress to a late stage and become PI-positive.[2] Analyze samples as soon as possible, ideally within one hour of staining.[2]
-
RNA Staining: PI can bind to RNA in the cytoplasm of cells with compromised membranes, leading to false positives.[11][12] A modified protocol that includes an RNase A treatment step can mitigate this issue.[11]
Quantitative Data Summary
The following table summarizes common issues, their potential quantitative impact on results, and recommended tolerance levels.
| Issue | Parameter Affected | Potential Impact on Background/False Positives | Recommended Tolerance | Reference |
| Harsh Cell Detachment (Adherent Cells) | Annexin V+ / PI- (%) | Can increase from <5% to >40% | < 5% in negative control | [3] |
| Improper Compensation | Quadrant Distribution | Significant spillover between channels, making gating unreliable | Minimal overlap in single-stain controls | [2] |
| PI Staining of Cytoplasmic RNA | Annexin V+ / PI+ (%) | Can account for up to 40% of false-positive events | < 5% with RNase treatment | [11][12] |
| Delayed Sample Analysis (>1 hour) | Annexin V+ / PI+ (%) | Increase in late apoptotic/necrotic population over time | Analyze within 1 hour | [2] |
| Over-confluent Cell Culture | Annexin V+ / PI- (%) | Increased spontaneous apoptosis in control group | Baseline apoptosis should be minimal and consistent | [2] |
Diagrams and Workflows
Troubleshooting Workflow for High Background
The following flowchart provides a step-by-step guide to diagnosing the source of high background in your assay.
Caption: Troubleshooting flowchart for high background in apoptosis assays.
Apoptosis Detection Principle
This diagram illustrates the principle of Annexin V and Propidium Iodide (PI) staining in different cell states.
Caption: Mechanism of Annexin V and PI staining during apoptosis.
Experimental Protocols
Standard Annexin V and PI Staining Protocol
This protocol provides a general workflow. Reagent volumes and cell numbers may need to be optimized for your specific experiment.
Materials:
-
This compound Apoptosis Detection Kit (or equivalent Annexin V and PI reagents)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[10]
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include appropriate negative (vehicle-treated) and positive controls.[10]
-
Harvest Cells:
-
Suspension cells: Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Adherent cells: Gently detach cells using a non-enzymatic dissociation buffer or trypsin (without EDTA). Collect the culture supernatant as it may contain apoptotic cells.[9] Combine with detached cells and centrifuge as above.
-
-
Cell Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge at 300-400 x g for 5 minutes.[13]
-
Resuspension: Carefully discard the supernatant and resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Staining:
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[9][10]
-
Final Dilution: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after this step, as the Annexin V binding is reversible.[10]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour).[2] Ensure proper controls (unstained, Annexin V only, PI only) are used to set voltages and compensation.[2]
References
- 1. Flow Cytometry Sample Prep Guidelines: Flow Cytometry Core: Shared Facilities: Research: Indiana University Melvin and Bren Simon Comprehensive Cancer Center: Indiana University [cancer.iu.edu]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Cell Harvesting Method Influences Results of Apoptosis Analysis by Annexin V Staining | Anticancer Research [ar.iiarjournals.org]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. How to reduce the background of Annexin V staining? - Flow cytometry [protocol-online.org]
- 7. mdpi.com [mdpi.com]
- 8. bosterbio.com [bosterbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
Technical Support Center: Utilizing AFG206 in Preclinical Research and Establishing Robust Experimental Controls
A Note on AFG206 Activity: Initial characterization and available data indicate that this compound is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) and other tyrosine kinases, demonstrating significant anti-tumor activity.[1][2][3][4] It is crucial for researchers to understand that this compound is an active pharmacological agent and not an inactive analog suitable for use as a negative control. This guide provides technical support for utilizing this compound in your research and addresses the critical aspect of selecting and using appropriate inactive analogs or vehicle controls in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a first-generation, ATP-competitive "type II" inhibitor of FMS-like tyrosine kinase 3 (FLT3).[3][4] It binds to the inactive conformation of the FLT3 kinase, preventing its activation and subsequent downstream signaling pathways that are crucial for cell proliferation and survival in certain cancers, particularly Acute Myeloid Leukemia (AML).[4][5] Additionally, this compound has been described as a potent inhibitor of a "Target Kinase 1" (TK1) by competitively binding to its ATP-binding pocket.[2]
Q2: Since this compound is an active compound, what should I use as a negative control in my experiments?
A2: This is a critical question for ensuring the validity of your experimental results. The ideal negative control would be a structurally similar analog of this compound that lacks inhibitory activity against FLT3 or other target kinases. If a specific inactive analog is not commercially available, the recommended negative control is the vehicle used to dissolve this compound. For both in vitro and in vivo studies, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for this compound.[3] Therefore, treating a set of cells or a cohort of animals with the same final concentration of DMSO used in the this compound-treated group is the standard practice for a vehicle control.
Q3: I am observing unexpected toxicity or off-target effects in my cell-based assays. What could be the cause?
A3: Unexpected toxicity or off-target effects with this compound can arise from several factors:
-
High Concentration: The concentration of this compound may be too high, leading to inhibition of other kinases.[2]
-
Cross-reactivity: While designed to be selective, this compound may exhibit cross-reactivity with other kinases that share structural similarities in the ATP-binding site, especially at higher concentrations.[2]
-
Cell Line Sensitivity: The cytotoxic concentration of this compound can be highly dependent on the specific cell line being used.[2]
To mitigate these effects, it is essential to perform a dose-response experiment to determine the optimal concentration that provides the desired on-target effect with minimal toxicity.[2]
Q4: I am having issues with the solubility of this compound in my aqueous experimental media. What are the best practices for preparation?
A4: Like many small molecule kinase inhibitors, this compound has poor aqueous solubility.[4] The recommended procedure is to first prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).[3][4] This stock solution can then be serially diluted into your pre-warmed aqueous experimental medium to the final desired concentration. It is crucial to add the DMSO stock dropwise while gently vortexing or stirring to facilitate rapid mixing and prevent precipitation.[4] The final DMSO concentration in your assay should ideally be kept below 0.1% to avoid solvent-induced artifacts.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitate formation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit.[4] | Prepare a high-concentration stock in 100% DMSO and dilute it dropwise into pre-warmed aqueous medium while vortexing.[4] Consider using a lower final concentration of this compound if precipitation persists. |
| Inconsistent results between experiments. | Variations in cell density, passage number, or reagent preparation. The stability of this compound in the cell culture medium could also be a factor.[2] | Standardize experimental protocols, including cell seeding density and passage number. Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Test the stability of this compound in your media over the time course of your experiment.[2] |
| The observed biological effect does not correlate with the inhibition of the primary target (e.g., FLT3). | The phenotype might be a result of inhibiting an unknown off-target kinase.[2] | Perform a kinome-wide selectivity screen to identify potential off-targets. Validate these potential off-targets in cell-based assays using techniques like Western blotting to check the phosphorylation status of their specific substrates.[2] |
| Lower than expected T cell activation in a bioactivity assay. | Suboptimal this compound concentration range or insufficient T cell activation. | Perform a wide dose-response curve to ensure the optimal concentration range is covered. Confirm the activation status of your T cells before adding this compound. |
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound [2]
| Kinase | IC50 (nM) |
| TK1 (Target Kinase 1) | 5 |
| TK2 | 250 |
| TK3 | 800 |
| Kinase X | > 10,000 |
| Kinase Y | > 10,000 |
| Data are representative and may vary depending on the assay conditions. |
Table 2: Recommended Starting Concentration Ranges for In Vitro Assays [2]
| Assay Type | Recommended Starting Concentration Range | Notes |
| Biochemical Kinase Assay | 0.1 nM - 1,000 nM | To determine the IC50 value against the purified target kinase. |
| Cell-based Phosphorylation Assay | 1 nM - 10 µM | To monitor the phosphorylation of a direct downstream substrate of the target kinase. |
| Cell Viability/Proliferation Assay | 10 nM - 50 µM | To assess the effect on cell growth and determine the GI50. |
Table 3: Long-term Viability of MOLM-13 Cells Treated with this compound [5]
| Treatment Group | Day 7 Viability (%) | Day 14 Viability (%) | Day 21 Viability (%) | Day 28 Viability (%) |
| Vehicle Control (0.1% DMSO) | 98 ± 2.1 | 97 ± 3.5 | 96 ± 2.8 | 95 ± 3.1 |
| This compound (0.1 µM) | 45 ± 4.2 | 25 ± 3.9 | 15 ± 2.5 | 10 ± 1.8 |
| This compound (0.5 µM) | 20 ± 3.1 | 8 ± 2.2 | 5 ± 1.5 | < 2 |
| This compound (1.0 µM) | < 5 | < 2 | < 1 | < 1 |
| Data are presented as mean ± standard deviation. |
Table 4: Apoptosis Induction in MV4-11 Cells after 48h Treatment with this compound [5]
| Treatment Group | Annexin V Positive (%) |
| Vehicle Control (0.1% DMSO) | 5 ± 1.2 |
| This compound (0.1 µM) | 35 ± 3.8 |
| This compound (0.5 µM) | 68 ± 5.1 |
| This compound (1.0 µM) | 85 ± 4.5 |
| Data are presented as mean ± standard deviation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO [3]
Materials:
-
This compound powder (Molecular Weight: 333.38 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent moisture condensation.
-
Weighing this compound: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.33 mg of this compound.
-
Adding DMSO: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. Visually inspect the solution to ensure all the powder has dissolved and the solution is clear. If needed, briefly sonicate in a water bath for 5-10 minutes to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Western Blot Analysis of Target Kinase Pathway Inhibition [2]
Materials:
-
Cells plated in a 6-well plate
-
This compound stock solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against phosphorylated and total target protein, and a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection system
Procedure:
-
Cell Treatment: Plate cells at a density of 1 x 10^6 cells per well and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the phosphorylated form of a known target substrate overnight at 4°C. Probe a separate blot with an antibody against the total protein of the substrate and a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the bands using an ECL detection system.
Protocol 3: Cell Viability Assay (MTS Assay) [2]
Materials:
-
Cells in a 96-well plate
-
This compound stock solution
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the GI50 value.
Visualizations
Caption: Mechanism of action of this compound as a FLT3 inhibitor.
References
Technical Support Center: Troubleshooting AML Cell Line Contamination in AFG206 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues related to Acute Myeloid Leukemia (AML) cell line contamination in AFG206 assays. Inaccurate results in sensitive assays can often be traced back to compromised cell cultures, leading to a significant loss of time and resources.[1] This guide will help you diagnose and address these potential issues.
Frequently Asked Questions (FAQs)
Q1: My this compound assay results are inconsistent across different passages of the same AML cell line. What could be the cause?
A1: Inconsistent results between passages are a strong indicator of evolving cell line contamination.[1] This could be due to cross-contamination with a faster-growing cell line or a spreading mycoplasma infection.[1] Both can significantly alter the cellular signaling pathways that the this compound assay is designed to measure.[1] We recommend immediate cell line authentication and screening for microbial contaminants.
Q2: I'm observing unexpected changes in the morphology and growth rate of my AML cells. Could this affect my this compound assay?
A2: Absolutely. Alterations in cell morphology and growth are classic signs of cell line contamination. These changes often accompany profound alterations in cellular metabolism and signaling, which will directly impact the validity of your this compound assay results.[1] Do not proceed with the assay until the identity and purity of your cell line have been confirmed.
Q3: Can mycoplasma contamination specifically affect a kinase assay like the this compound?
A3: Yes, mycoplasma contamination is particularly problematic for kinase assays. Mycoplasma can alter the phosphorylation status of key signaling molecules, such as those in the NF-kB and MAPK pathways.[1] Furthermore, mycoplasmas have their own kinases and can deplete essential nutrients, like arginine, from the culture medium, which can indirectly affect cellular ATP levels and kinase activity.[1] This interference can lead to either false positive or false negative results in your this compound assay.
Q4: My negative controls in the this compound assay are showing higher than expected activity. What's a potential cause?
A4: Unusually high background or activity in negative controls can be a sign of microbial contamination. Bacteria, yeast, or mycoplasma can secrete enzymes or alter the media composition in ways that interfere with the assay reagents or detection method, leading to spurious signals.[1]
Q5: What is the most reliable method to confirm the identity of my AML cell line?
A5: Short Tandem Repeat (STR) profiling is considered the gold standard for authenticating human cell lines.[1][2] This technique generates a unique genetic fingerprint for each cell line that can be compared to a reference profile to verify its identity.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential cell line contamination issues affecting your this compound assays.
Initial Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound assay issues.
Data Interpretation and Recommended Actions
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values | Evolving cross-contamination or mycoplasma infection. | 1. Immediately pause experiments with the current cell stock.[1]2. Perform STR profiling to authenticate the cell line.[1]3. Test for mycoplasma using a PCR-based method.[1] |
| High background signal | Microbial contamination (bacteria, yeast, mycoplasma).[1] | 1. Visually inspect the culture for turbidity or filamentous growth.[3]2. Perform a gram stain and culture on agar (B569324) plates.[3]3. Conduct a mycoplasma detection assay. |
| Altered cell morphology | Cross-contamination with a different cell line or microbial infection.[1] | 1. Compare current cell morphology to reference images of the authenticated cell line.2. Perform STR profiling.3. Test for mycoplasma. |
| Decreased cell viability | Mycoplasma contamination depleting nutrients or inducing apoptosis. | 1. Test for mycoplasma.2. If positive, discard the culture and start with a fresh, authenticated stock.[1] |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma contamination using a PCR-based kit.
-
Sample Preparation:
-
Collect 1 mL of the cell culture supernatant from a culture that is 70-80% confluent.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new microcentrifuge tube.
-
-
DNA Extraction:
-
Follow the manufacturer's instructions for the DNA extraction kit to isolate DNA from the cell culture supernatant.
-
-
PCR Amplification:
-
Prepare the PCR reaction mix according to the mycoplasma detection kit's protocol. This typically includes a master mix, primers specific to mycoplasma 16S rRNA, and the extracted DNA sample.
-
Run the PCR program with the specified cycling conditions.
-
-
Data Analysis:
-
Analyze the PCR products by gel electrophoresis. The presence of a band of the expected size indicates mycoplasma contamination.
-
Protocol 2: Cell Line Authentication using STR Profiling
This is a generalized workflow for STR profiling. It is highly recommended to use a reputable core facility or commercial service for official authentication.
-
Sample Submission:
-
Prepare a sample of your cell line according to the service provider's instructions. This is typically a cell pellet or extracted genomic DNA.
-
-
STR Amplification:
-
The service provider will use PCR to amplify multiple STR loci from the genomic DNA.[2]
-
-
Fragment Analysis:
-
The amplified fragments are separated by size using capillary electrophoresis.[2]
-
-
Profile Generation and Comparison:
-
The resulting data is used to generate a unique genetic fingerprint for the cell line.[2]
-
This profile is then compared to a reference database of known cell line STR profiles to confirm the identity of your cell line.
-
Impact of Contamination on Signaling Pathways
Contamination can significantly alter cellular signaling, leading to erroneous results in kinase assays like the this compound.
Caption: Mycoplasma's impact on signaling pathways relevant to kinase assays.
Best Practices for Preventing Contamination
Proactive measures are crucial to maintaining the integrity of your AML cell lines and ensuring the reliability of your this compound assay results.
-
Aseptic Technique: Always use strict aseptic techniques when working with cell cultures.[4][5]
-
Regular Testing: Routinely test your cell lines for mycoplasma and perform STR profiling to confirm their identity, especially when receiving a new cell line or after extended passaging.[5][6]
-
Dedicated Reagents: Use dedicated media and reagents for each cell line to prevent cross-contamination.[6]
-
Work with One Cell Line at a Time: Handle only one cell line at a time in the biological safety cabinet and thoroughly clean the workspace between different cell lines.[4][5][7]
-
Maintain Cell Banks: Create master and working cell banks to preserve the genetic integrity of your cell lines and minimize the risk of contamination from excessive passaging.
-
Quarantine New Cell Lines: Isolate new cell lines until their identity and purity have been confirmed.[5][6]
By implementing these troubleshooting and preventative strategies, you can minimize the risk of AML cell line contamination and ensure the accuracy and reproducibility of your this compound assay data.
References
- 1. benchchem.com [benchchem.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. ibidi.com [ibidi.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Essential Dos and Don'ts for Maintaining Contamination-Free Cell Cultures [cytion.com]
Technical Support Center: Interpreting Unexpected Morphological Changes with AFG206 Treatment
Welcome to the technical support center for AFG206. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected morphological changes observed during treatment with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the tyrosine kinase "Target Kinase 1" (TK1).[1] It functions by competitively binding to the ATP-binding pocket of the TK1 kinase domain, which prevents the phosphorylation of its downstream substrates.[1] This inhibition blocks the TK1 signaling pathway, which is known to be involved in cell proliferation and survival.[1]
Q2: What are the known or potential off-target effects of this compound?
A2: While this compound is designed for high selectivity towards TK1, cross-reactivity with other kinases that share structural homology in the ATP-binding site can occur, particularly at higher concentrations.[1] These potential off-target kinases may belong to the same kinase family or other kinase families with similar ATP-binding pocket geometries. Such off-target inhibition can lead to unintended cellular effects, including morphological changes. It is crucial to perform dose-response experiments to determine the optimal concentration for your experiments.[1]
Q3: Why are my cells changing shape after this compound treatment?
A3: Morphological changes in cells treated with this compound can be attributed to several factors. The on-target inhibition of the TK1 signaling pathway, which is involved in cell proliferation and survival, could be the primary cause. However, at higher concentrations, off-target effects on other kinases that regulate the cytoskeleton can also lead to changes in cell shape, adhesion, and motility. It is also possible that the observed changes are a secondary effect of cytotoxicity induced by the compound.[1]
Q4: Could the morphological changes I'm observing be due to something other than the this compound treatment?
A4: Yes, several factors unrelated to the drug treatment can cause morphological changes in cell culture. These include:
-
Contamination: Bacterial, fungal, or mycoplasma contamination can significantly alter cell health and morphology.[2][3] Mycoplasma, in particular, is a common issue that can cause subtle to severe changes.[2][3][4][5]
-
Sub-optimal Culture Conditions: Incorrect media formulation, pH, temperature, or CO2 levels can induce cellular stress and lead to morphological alterations.[2][6]
-
Over-confluency: When cell cultures become too dense, competition for nutrients and space can lead to changes in cell shape and detachment.[2]
-
Passage Number and Genetic Drift: Continuous passaging of immortalized cell lines can lead to genetic drift, which may result in a gradual change in morphology over time.[3][4]
-
Reagent Quality: Variations in the quality of media, serum, or other reagents can also impact cell morphology.
Troubleshooting Guide
If you are observing unexpected morphological changes in your cells following this compound treatment, please follow this troubleshooting guide.
Issue: Cells appear rounded, detached, or show abnormal cytoskeletal organization after this compound treatment.
| Potential Cause | Recommended Action |
| High Concentration of this compound / Off-Target Effects | Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits TK1 without causing significant morphological changes.[1] Compare the observed phenotype to that of a known off-target inhibitor if available. |
| On-Target Effect of TK1 Inhibition | To confirm that the morphological change is due to the inhibition of TK1, consider using a rescue experiment by overexpressing a constitutively active form of TK1. Alternatively, use siRNA or shRNA to knock down TK1 and observe if the morphological changes are similar to those seen with this compound treatment. |
| Mycoplasma Contamination | Test your cell cultures for mycoplasma using a reliable method such as PCR or a fluorescent dye-based kit.[2][4][5] If positive, discard the contaminated culture and start with a fresh, uncontaminated stock. |
| Sub-optimal Culture Conditions | Verify that you are using the correct media, supplements, temperature, and CO2 levels for your specific cell line.[2][6] Ensure the incubator is properly calibrated. |
| Over-confluency or Subculture Issues | Subculture your cells before they reach 100% confluency, typically around 80-90%.[2] Be gentle during passaging and avoid over-trypsinization, which can damage cell surface proteins.[2] |
| Control Experiments | Always include appropriate controls in your experiments: a vehicle control (e.g., DMSO), a positive control (a compound known to induce morphological changes), and an untreated control. |
Experimental Protocols
Immunofluorescence Staining for Cytoskeletal Proteins
This protocol allows for the visualization of key cytoskeletal components to assess morphological changes.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibodies (e.g., anti-alpha-tubulin, anti-vimentin, phalloidin (B8060827) for F-actin)
-
Fluorescently-labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope.
Quantitative Data Summary
Table 1: Dose-Dependent Effect of this compound on Cell Morphology
| This compound Concentration (µM) | Percentage of Cells with Altered Morphology (%) | Standard Deviation |
| 0 (Vehicle) | 5.2 | 1.3 |
| 0.1 | 8.7 | 2.1 |
| 1 | 25.4 | 4.5 |
| 10 | 78.9 | 6.8 |
| 100 | 95.1 | 3.2 |
Data are representative of three independent experiments. Altered morphology is defined as significant cell rounding and loss of defined actin stress fibers.
Visualizations
References
Validation & Comparative
A Comparative Guide to AFG206 and Quizartinib for FLT3-ITD+ Acute Myeloid Leukemia
A Detailed Analysis of the Second-Generation FLT3 Inhibitor Quizartinib (B1680412) as a Benchmark for the Preclinical Compound AFG206
For researchers, scientists, and drug development professionals in the field of oncology, the landscape of targeted therapies for acute myeloid leukemia (AML) is continually evolving. A key therapeutic target in a subset of AML patients is the FMS-like tyrosine kinase 3 (FLT3) receptor, particularly in cases with internal tandem duplication (ITD) mutations (FLT3-ITD+), which are associated with a poor prognosis. This guide provides a comprehensive comparison of quizartinib, a potent, second-generation, FDA-approved FLT3 inhibitor, and this compound, a preclinical, first-generation FLT3 inhibitor. Due to the limited publicly available data for this compound, this guide will focus on the extensive data for quizartinib as a benchmark for the evaluation of emerging FLT3 inhibitors.
Mechanism of Action: Targeting the Inactive Kinase
Both quizartinib and this compound are classified as type II kinase inhibitors.[1] This class of inhibitors binds to and stabilizes the inactive "DFG-out" conformation of the FLT3 kinase domain.[2] This binding mode not only blocks the ATP-binding site but also an adjacent hydrophobic pocket, preventing the kinase from adopting its active conformation and undergoing autophosphorylation.[2] The inhibition of FLT3 autophosphorylation disrupts downstream signaling pathways critical for the survival and proliferation of leukemia cells, including the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways, ultimately leading to apoptosis in FLT3-ITD-positive cells.[2][3]
Data Presentation: A Head-to-Head Look at Efficacy and Resistance
The available data highlights a significant difference in the development stage and characterization of this compound and quizartinib. While quizartinib has undergone extensive preclinical and clinical evaluation, data for this compound is limited to in vitro studies.
In Vitro Efficacy
Quizartinib demonstrates potent, low-nanomolar inhibitory activity against various FLT3-ITD+ AML cell lines. The available data for this compound indicates a higher concentration is required to achieve a similar effect.
| Compound | Inhibitor Type | Cell Line | FLT3 Mutation Status | IC50 (nM) for Proliferation/Viability | Reference |
| This compound | Type II | Ba/F3-FLT3-ITD | ITD | ~100 | [4] |
| Quizartinib | Type II | MOLM-13 | ITD | 0.62 ± 0.03 | [4] |
| Quizartinib | Type II | MV4-11 | ITD | 0.40 | [5] |
| Quizartinib | Type II | MOLM-14 | ITD | 0.73 | [5] |
Clinical Efficacy of Quizartinib
Quizartinib has demonstrated a significant survival benefit in clinical trials for patients with FLT3-ITD+ AML. There is no publicly available clinical data for this compound.
| Trial | Patient Population | Treatment Arm | Control Arm | Median Overall Survival | Reference |
| QuANTUM-First | Newly Diagnosed FLT3-ITD+ AML | Quizartinib + Chemotherapy | Placebo + Chemotherapy | 31.9 months | [6][7] |
| QuANTUM-R | Relapsed/Refractory FLT3-ITD+ AML | Quizartinib Monotherapy | Salvage Chemotherapy | 6.2 months | [6] |
Resistance Profiles
Resistance to quizartinib is a clinical challenge and can occur through on-target mutations in the FLT3 kinase domain or through the activation of alternative signaling pathways.[8] The resistance profile for this compound has not been publicly characterized.
| Resistance Mechanism | Description | Examples |
| On-Target Mutations | Secondary mutations in the FLT3 kinase domain that prevent quizartinib binding. | D835Y/V/F, F691L[9] |
| Off-Target Pathway Activation | Activation of parallel signaling pathways that bypass the need for FLT3 signaling. | RAS pathway mutations[10] |
Experimental Protocols for Inhibitor Evaluation
Standardized experimental protocols are crucial for the evaluation and comparison of FLT3 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound.
Protocol:
-
Cell Seeding: Seed FLT3-ITD+ AML cell lines (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Add serial dilutions of the FLT3 inhibitor (e.g., this compound, quizartinib) or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[5]
Western Blot Analysis for FLT3 Signaling
This technique is used to assess the on-target activity of an inhibitor by measuring the phosphorylation status of FLT3 and its downstream signaling proteins.
Protocol:
-
Cell Treatment and Lysis: Treat FLT3-ITD+ cells with various concentrations of the inhibitor for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, and total ERK. A loading control like GAPDH or β-actin should also be used.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]
Mouse Xenograft Model for In Vivo Efficacy
In vivo studies are essential to evaluate the anti-tumor activity of a compound in a living organism.
Protocol:
-
Cell Implantation: Implant FLT3-ITD+ AML cells (e.g., MV4-11) subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Treatment: Once tumors are established or leukemia is engrafted, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the FLT3 inhibitor (formulated for in vivo use) and vehicle control orally or via another appropriate route daily or as per the determined schedule.
-
Monitoring: Monitor tumor volume, body weight, and overall health of the mice regularly. For intravenous models, leukemia burden can be monitored by bioluminescence imaging if cells are luciferase-tagged.
-
Endpoint Analysis: At the end of the study, harvest tumors and tissues for further analysis, such as immunohistochemistry or Western blotting, to confirm on-target effects.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quizartinib is a good option for AML patients with FLT3-ITD mutations [the-innovation.org]
- 7. Quizartinib plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication-positive acute myeloid leukaemia (QuANTUM-First): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances and Challenges in Quizartinib-Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterogeneous resistance to quizartinib in acute myeloid leukemia revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. missionbio.com [missionbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 13. haematologica.org [haematologica.org]
A Head-to-Head Comparison of Type I vs. Type II FLT3 Inhibitors in Acute Myeloid Leukemia
A Guide for Researchers, Scientists, and Drug Development Professionals
Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are a major driver in approximately 30% of acute myeloid leukemia (AML) cases, leading to uncontrolled cell growth and a poor prognosis.[1] The development of small molecule inhibitors targeting FLT3 has revolutionized the treatment landscape for this aggressive hematological malignancy. These inhibitors are broadly categorized into two distinct classes, Type I and Type II, based on their unique binding mechanisms to the FLT3 kinase. This guide provides an objective, data-driven comparison of these two classes, highlighting their differential efficacy, resistance profiles, and the experimental methodologies used for their evaluation.
Differentiating Type I and Type II FLT3 Inhibitors: A Mechanistic Overview
The functional state of the FLT3 kinase is dictated by the conformation of its activation loop, specifically the orientation of the Asp-Phe-Gly (DFG) motif.[1] The classification of an FLT3 inhibitor depends on which of these conformational states it preferentially binds.
Type I FLT3 Inhibitors target the active "DFG-in" conformation of the kinase, competing directly with ATP in its binding pocket.[2][3] This allows them to inhibit FLT3 irrespective of its mutational status, showing activity against both internal tandem duplication (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) mutations.[4][5][6][7] Prominent examples of Type I inhibitors include gilteritinib, midostaurin, and crenolanib.[1][4][5]
Type II FLT3 Inhibitors bind to and stabilize the inactive "DFG-out" conformation of the kinase.[2] They occupy the ATP-binding site as well as an adjacent hydrophobic pocket that is only accessible in this inactive state.[1] While highly potent against FLT3-ITD mutations, their efficacy is compromised by TKD mutations (e.g., at the D835 residue) that lock the kinase in the active "DFG-in" conformation, thereby preventing inhibitor binding.[1][3][7] Quizartinib (B1680412) and sorafenib (B1663141) are well-known examples of Type II inhibitors.[1][4]
The FLT3 Signaling Cascade and Points of Inhibition
Constitutive activation of the FLT3 receptor, either through ligand binding or activating mutations, triggers its dimerization and autophosphorylation. This initiates a cascade of downstream signaling events that are crucial for cell survival and proliferation. Key pathways activated include the RAS/MEK/ERK (MAPK), PI3K/AKT, and STAT5 pathways.[2] Both Type I and Type II inhibitors aim to abrogate these downstream signals by preventing the initial FLT3 autophosphorylation event.
Quantitative Data Summary: Potency and Clinical Efficacy
The fundamental differences in binding modes between Type I and Type II inhibitors translate to variations in their inhibitory potency against different FLT3 mutations and, consequently, to different clinical outcomes.
In Vitro Potency of FLT3 Inhibitors (IC50, nM)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The following table summarizes the IC50 values of selected FLT3 inhibitors against cell lines expressing common FLT3 mutations.
| Inhibitor (Type) | FLT3-ITD | FLT3-TKD (D835Y) | Reference |
| Gilteritinib (I) | 0.26 | 0.199 | [6] |
| Midostaurin (I) | 29.64 | N/A | [8] |
| Crenolanib (I) | 4.6 | 5.2 | [7] |
| Quizartinib (II) | 1.1 | >1000 | [7] |
| Sorafenib (II) | 5.8 | >1000 | [7] |
Clinical Efficacy in Relapsed/Refractory FLT3-Mutated AML
Clinical trials have demonstrated the efficacy of both Type I and Type II inhibitors in patients with relapsed or refractory (R/R) FLT3-mutated AML. The table below provides a comparative summary of key clinical trial data.
| Inhibitor (Type) | Trial | Overall Response Rate (ORR) | Composite Complete Response (CRc)* | Reference |
| Gilteritinib (I) | ADMIRAL | 54% | 34% | [5] |
| Quizartinib (II) | QuANTUM-R | 48% | 27% | [9] |
*CRc includes complete response (CR) and CR with incomplete hematologic recovery (CRi).
Mechanisms of Resistance
A critical differentiator between the two inhibitor classes is the pattern of acquired resistance that emerges upon relapse.
-
Type I Inhibitor Resistance: Resistance to Type I inhibitors, such as gilteritinib, is often associated with the emergence of off-target mutations in the RAS/MAPK pathway (e.g., NRAS, KRAS).[4]
-
Type II Inhibitor Resistance: The most common mechanism of acquired resistance to Type II inhibitors like quizartinib is the development of secondary on-target mutations within the FLT3 TKD, particularly at the D835 residue.[4][7] These mutations lock the kinase in the "DFG-in" active state, sterically hindering the binding of Type II agents.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant FLT3 kinase by quantifying the amount of ADP produced.
Materials:
-
Recombinant FLT3 kinase (wild-type or mutant)
-
Kinase substrate (e.g., AXLtide)
-
ATP
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase buffer. The final DMSO concentration should not exceed 1%. Prepare a master mix containing the FLT3 kinase and substrate in kinase buffer.
-
Kinase Reaction: Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate. Add 2 µL of the kinase/substrate master mix to each well. Initiate the kinase reaction by adding 2 µL of ATP solution to each well. Incubate the plate at room temperature for 1 hour.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium with 10% FBS
-
Test inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well clear-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO). The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 150 µL of the solubilization solution to each well and pipette up and down to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance of each well at 570 nm using a microplate reader. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Western Blotting for FLT3 Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of FLT3 and its downstream signaling proteins.
Materials:
-
FLT3-mutated AML cell lines
-
Test inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat the AML cells with varying concentrations of the test inhibitor for a specified time (e.g., 2-4 hours). Harvest the cells and lyse them in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and denature the samples by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
Conclusion
The choice between a Type I and a Type II FLT3 inhibitor for the treatment of AML is nuanced and depends on the specific clinical context, including the patient's FLT3 mutation status and prior treatment history. Type I inhibitors offer the advantage of broader activity against both ITD and TKD mutations, making them a valuable option for patients with TKD mutations or those who have developed resistance to Type II agents. Conversely, the high potency of Type II inhibitors against FLT3-ITD may translate to a lower risk of relapse in that specific patient population. The distinct resistance mechanisms also have important implications for sequential therapy and the development of next-generation inhibitors. A thorough understanding of the molecular and clinical differences between these two classes of inhibitors is paramount for optimizing patient outcomes in FLT3-mutated AML.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
AFG206 selectivity profiling against a kinase panel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of AFG206 (also known as AC220 or quizartinib), a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, with another prominent FLT3 inhibitor, gilteritinib (B612023). The information presented herein is intended to assist researchers in understanding the on-target and off-target activities of these compounds, facilitating informed decisions in drug development and experimental design.
Kinase Selectivity Profile: this compound vs. Gilteritinib
The selectivity of a kinase inhibitor is a critical factor in determining its therapeutic efficacy and potential for off-target side effects. Comprehensive profiling against a broad panel of kinases provides a detailed fingerprint of a compound's activity. Below is a comparative summary of the kinase selectivity of this compound and gilteritinib, with data compiled from KINOMEscan™ assays. The KINOMEscan™ platform measures the binding affinity (Kd) of a compound to a large panel of kinases. A lower Kd value indicates a higher binding affinity.
| Kinase Target | This compound (AC220) Kd (nM) | Gilteritinib % Inhibition @ 100 nM | Notes |
| FLT3 | 1.1 | 99.5 | Primary Target |
| KIT | 2.4 | 98.5 | Structurally related to FLT3 |
| PDGFRA | 2.1 | 97.5 | Off-target with potential implications |
| PDGFRB | 3.5 | 96 | Off-target with potential implications |
| RET | 12 | 85 | Off-target with potential implications |
| AXL | 110 | 99 | Gilteritinib shows potent AXL inhibition |
| MER | 230 | 98 | Member of the TAM kinase family with AXL |
| TYRO3 | 180 | 97 | Member of the TAM kinase family with AXL |
| TRKA | 35 | 95 | Neurotrophic tyrosine kinase receptor |
| TRKB | 48 | 90 | Neurotrophic tyrosine kinase receptor |
| TRKC | 41 | 92 | Neurotrophic tyrosine kinase receptor |
| ALK | 1200 | 94 | Anaplastic lymphoma kinase |
| LTK | 88 | 96 | Leukocyte tyrosine kinase |
Data Interpretation:
This compound (quizartinib) demonstrates high potency and selectivity for FLT3.[1][2] Its primary off-target activities are against other type III receptor tyrosine kinases such as KIT and PDGF receptors.[1] Gilteritinib, while also a potent FLT3 inhibitor, exhibits a broader selectivity profile, with significant activity against the AXL kinase family (AXL, MER, TYRO3) and various neurotrophic tyrosine kinase receptors (TRKA, TRKB, TRKC).[3][4] The inhibition of AXL by gilteritinib is noteworthy as AXL has been implicated in resistance to FLT3 inhibition.[5]
Experimental Protocols
The determination of kinase inhibitor selectivity is paramount in drug discovery. Below are detailed protocols for a widely used biochemical kinase assay and a cell-based assay to assess kinase inhibitor activity.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
This compound or other test compounds
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multi-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate solvent (typically DMSO) and then dilute further in kinase reaction buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of 4x test compound dilution to the wells of the assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Prepare a 2x kinase/substrate master mix in kinase reaction buffer.
-
Add 5 µL of the 2x kinase/substrate master mix to all wells.
-
Initiate the kinase reaction by adding 2.5 µL of 4x ATP solution to each well.
-
-
Incubation: Mix the plate gently and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Final Incubation: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based FLT3 Phosphorylation Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of FLT3 in a cellular context.
Materials:
-
FLT3-expressing cell line (e.g., MV4-11)
-
Cell culture medium and supplements
-
Test inhibitor (serially diluted)
-
Lysis buffer
-
Phospho-FLT3 specific antibody
-
Total FLT3 antibody
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Western blot apparatus or ELISA plates
-
Detection reagents (e.g., chemiluminescent substrate)
Procedure (Western Blot-based):
-
Cell Seeding and Treatment: Seed the FLT3-expressing cells in a multi-well plate and allow them to grow to a suitable confluency. Treat the cells with serial dilutions of the test inhibitor or vehicle control for a defined period (e.g., 2 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells with lysis buffer to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (pFLT3).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for pFLT3. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total FLT3. Calculate the inhibition of FLT3 phosphorylation relative to the vehicle-treated control to determine the IC50 value.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Experimental workflow for a biochemical kinase selectivity profiling assay.
References
- 1. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Confirming the On-Target Activity of AFG206 with a Rescue Mutant Approach
A Comparative Guide for Researchers
In the realm of drug discovery and development, ensuring a compound's activity is directly attributable to its intended target is a critical step. This process, known as on-target validation, is essential to minimize misleading results from off-target effects and to build a strong foundation for further preclinical and clinical development. This guide provides a comparative analysis of experimental approaches to confirm the on-target activity of AFG206, a selective inhibitor of Target Kinase 1 (TK1), with a particular focus on the powerful rescue mutant strategy.
This compound is a potent and selective inhibitor that functions by competitively binding to the ATP-binding pocket of the TK1 kinase domain, thereby preventing the phosphorylation of its downstream substrates.[1] This inhibition blocks the TK1 signaling pathway, which is implicated in cell proliferation and survival.[1] While highly selective, it is crucial to experimentally confirm that the observed cellular effects of this compound are indeed due to its inhibition of TK1 and not an unknown off-target.
One of the most definitive methods for on-target validation is the use of a "rescue mutant".[2] This involves introducing a mutated version of the target protein that is resistant to the inhibitor. If the cellular effects of the inhibitor are reversed by the expression of this mutant, it provides strong evidence for on-target activity.
Comparative Analysis of On-Target Validation Methods
| Method | Principle | Advantages | Limitations |
| Rescue Mutant Expression | A mutation is introduced into the target protein (TK1) that prevents the binding of this compound without affecting the protein's normal function. The reversal of the inhibitor's phenotype upon expression of this mutant confirms on-target activity. | Provides a direct and compelling link between the inhibitor and its intended target.[2] Considered a "gold standard" for target validation.[2] | Requires molecular biology expertise to generate and validate the rescue mutant. Can be time-consuming. |
| Kinome-wide Selectivity Screening | This compound is tested against a large panel of kinases to identify potential off-targets. | Provides a broad overview of the inhibitor's selectivity profile. Can help in identifying potential sources of off-target effects. | Does not directly confirm that the observed cellular phenotype is due to on-target inhibition. The panel may not include all potential off-targets. |
| Correlation Analysis | The cellular effects of this compound are compared with the effects of other known TK1 inhibitors or with the genetic knockdown of TK1 (e.g., using siRNA or CRISPR). | Can provide correlative evidence for on-target activity. Relatively straightforward to perform if other inhibitors or knockdown tools are available. | The correlation may not be perfect due to differences in inhibitor potency, off-target effects of other inhibitors, or incomplete knockdown. |
Experimental Workflow: this compound On-Target Validation using a TK1 Rescue Mutant
The following diagram outlines the key steps in validating the on-target activity of this compound using a rescue mutant.
Caption: Experimental workflow for this compound on-target validation.
Hypothetical Experimental Data
The following tables present hypothetical data from experiments designed to validate the on-target activity of this compound.
Table 1: Effect of this compound on Cell Viability in Cells Expressing Wild-Type or Rescue Mutant TK1
| Cell Line | This compound Concentration (nM) | Cell Viability (%) |
| Empty Vector | 0 | 100 |
| 1 | 85 | |
| 10 | 52 | |
| 100 | 15 | |
| TK1-WT | 0 | 100 |
| 1 | 82 | |
| 10 | 48 | |
| 100 | 12 | |
| TK1-RM | 0 | 100 |
| 1 | 98 | |
| 10 | 95 | |
| 100 | 92 |
Table 2: Inhibition of TK1 Downstream Substrate Phosphorylation by this compound
| Cell Line | This compound Concentration (nM) | Phospho-Substrate Level (Relative to control) |
| Empty Vector | 0 | 1.00 |
| 100 | 0.12 | |
| TK1-WT | 0 | 1.00 |
| 100 | 0.10 | |
| TK1-RM | 0 | 1.00 |
| 100 | 0.95 |
The data clearly demonstrates that while this compound potently inhibits the viability of cells expressing the empty vector or wild-type TK1, cells expressing the this compound-resistant TK1 mutant (TK1-RM) are largely unaffected. Similarly, the phosphorylation of the TK1 downstream substrate is inhibited by this compound in control and TK1-WT cells, but not in cells expressing TK1-RM. This "rescue" of the phenotype by the drug-resistant mutant provides strong evidence for the on-target activity of this compound.
TK1 Signaling Pathway and this compound Inhibition
The diagram below illustrates the TK1 signaling pathway and the mechanism of action of this compound.
Caption: TK1 signaling and this compound mechanism.
Experimental Protocols
Generation of TK1 Rescue Mutant:
A point mutation in the ATP-binding pocket of human TK1 cDNA is introduced using site-directed mutagenesis. The specific mutation should be chosen based on computational modeling of the this compound-TK1 interaction to disrupt binding while preserving kinase activity. The wild-type and mutant TK1 cDNA are then cloned into a mammalian expression vector (e.g., pcDNA3.1) with a suitable tag (e.g., FLAG or HA) for expression analysis.
Cell Culture and Transfection:
A human cell line known to be sensitive to TK1 inhibition is cultured in appropriate media. Cells are transiently transfected with the empty vector, TK1-WT, or TK1-RM expression plasmids using a standard transfection reagent (e.g., Lipofectamine 3000). Expression of the constructs is confirmed by Western blotting for the tag.
Cell Viability Assay:
Transfected cells are seeded in 96-well plates and treated with a dose-response curve of this compound for 72 hours. Cell viability is assessed using the MTT assay. Absorbance is read at 570 nm, and the results are expressed as a percentage of the vehicle-treated control.
Western Blot Analysis:
Transfected cells are treated with this compound or vehicle for 2 hours. Cells are then lysed, and protein concentrations are determined. Equal amounts of protein are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-TK1 substrate, total TK1 substrate, and the expression tag. An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.
The use of a rescue mutant is a robust and highly specific method for confirming the on-target activity of a small molecule inhibitor. The hypothetical data presented here for this compound and its target, TK1, illustrates how this approach can provide clear and compelling evidence that the compound's biological effects are mediated through its intended target. This level of validation is crucial for the confident progression of a drug discovery program.
References
A Comparative Guide to the Synergistic Effects of Novel Agents with Venetoclax in Acute Myeloid Leukemia (AML)
Disclaimer: As of December 2025, there is no publicly available scientific literature or clinical data on a compound designated "AFG206" in the context of Acute Myeloid Leukemia (AML). Therefore, a direct comparison of its synergistic effects with venetoclax (B612062) is not possible. This guide will provide a comprehensive overview of the established mechanism of action of venetoclax and explore potential synergistic strategies with a hypothetical agent, herein referred to as "Novel Agent," based on known combination therapies in AML. This framework is intended to serve as a valuable resource for researchers and drug development professionals.
Venetoclax: Mechanism of Action in AML
Venetoclax is a potent, selective, and orally bioavailable small-molecule inhibitor of B-cell lymphoma 2 (BCL-2), a key anti-apoptotic protein. In many hematologic malignancies, including AML, the overexpression of BCL-2 allows cancer cells to evade apoptosis (programmed cell death), contributing to their survival and proliferation.
Venetoclax works by binding directly to the BH3-binding groove of the BCL-2 protein. This action displaces pro-apoptotic proteins that are normally sequestered by BCL-2. The release of these pro-apoptotic proteins, such as BIM, leads to the activation of BAX and BAK, which then oligomerize and permeabilize the mitochondrial outer membrane. This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating caspases and inducing apoptosis.
Hypothetical Synergistic Mechanisms with Venetoclax
For a novel agent to synergize with venetoclax, it would likely target a complementary pathway that AML cells use to survive or resist BCL-2 inhibition. A common resistance mechanism to venetoclax is the upregulation of other anti-apoptotic proteins, such as Myeloid Cell Leukemia-1 (MCL-1). Therefore, a plausible mechanism for a synergistic agent would be the inhibition of MCL-1 or the signaling pathways that promote its expression.
Here, we propose a hypothetical scenario where a "Novel Agent" inhibits a key signaling pathway, such as the PI3K/AKT pathway, which is known to be dysregulated in AML and contributes to cell survival and proliferation, in part by promoting MCL-1 stability.
Quantitative Data Presentation
The following tables present hypothetical data from in vitro experiments on AML cell lines to illustrate how the synergy between a "Novel Agent" and venetoclax could be quantified and compared.
Table 1: IC50 Values (nM) in AML Cell Lines (72h treatment)
| Cell Line | Venetoclax Monotherapy | Novel Agent Monotherapy | Venetoclax + Novel Agent (1:1 ratio) |
| MOLM-13 | 50 | 250 | 15 |
| MV4-11 | 75 | 300 | 20 |
| OCI-AML3 | 120 | 450 | 35 |
Table 2: Combination Index (CI) Values
The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Venetoclax (nM) | Novel Agent (nM) | Fraction Affected | CI Value | Synergy |
| MOLM-13 | 10 | 10 | 0.5 | 0.45 | Synergistic |
| MOLM-13 | 20 | 20 | 0.75 | 0.38 | Synergistic |
| MV4-11 | 15 | 15 | 0.5 | 0.52 | Synergistic |
| MV4-11 | 30 | 30 | 0.75 | 0.41 | Synergistic |
| OCI-AML3 | 25 | 25 | 0.5 | 0.60 | Synergistic |
| OCI-AML3 | 50 | 50 | 0.75 | 0.55 | Synergistic |
Table 3: Apoptosis Induction (% Annexin V+ cells)
| Treatment | MOLM-13 | MV4-11 | OCI-AML3 |
| Control | 5% | 7% | 6% |
| Venetoclax (25 nM) | 20% | 18% | 15% |
| Novel Agent (100 nM) | 15% | 12% | 10% |
| Combination | 65% | 58% | 45% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols for the key experiments cited in the hypothetical data tables.
a) Cell Viability and IC50 Determination
-
Cell Culture: AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Drug Treatment: Cells are treated with serial dilutions of venetoclax, the novel agent, or the combination of both at a fixed ratio.
-
Incubation: Plates are incubated for 72 hours.
-
Viability Assay: Cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. IC50 values are calculated using non-linear regression analysis in GraphPad Prism or similar software.
b) Synergy Analysis (Combination Index)
-
Experimental Setup: Following the same procedure as the cell viability assay, cells are treated with a matrix of concentrations for both drugs.
-
Data Analysis: The dose-effect data for single agents and combinations are analyzed using the Chou-Talalay method with CompuSyn software. This calculates the Combination Index (CI) for different fractions of affected cells (Fa).
c) Apoptosis Assay (Annexin V/PI Staining)
-
Treatment: Cells are treated with the respective drugs or combinations for 48 hours.
-
Cell Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic.
-
Data Analysis: The percentage of apoptotic cells is quantified using flow cytometry analysis software (e.g., FlowJo).
This guide provides a foundational understanding of venetoclax and a framework for evaluating potential synergistic partners in AML research. While awaiting data on specific agents like this compound, these principles and methodologies remain central to the development of novel combination therapies.
Evaluating AFG206 Efficacy in Primary AML Patient Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational FLT3 inhibitor, AFG206, with other therapeutic alternatives for Acute Myeloid Leukemia (AML). The performance of this compound is contextualized through supporting experimental data from publicly available studies on other FLT3 inhibitors and standard-of-care agents, due to the limited direct quantitative data for this compound in primary AML patient samples.
Executive Summary
Acute Myeloid Leukemia (AML) is a heterogeneous hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, making it a key therapeutic target. This compound is a first-generation FLT3 inhibitor. This guide evaluates its potential efficacy by comparing it with second-generation FLT3 inhibitors (Gilteritinib, Quizartinib), another first-generation inhibitor (Midostaurin), and the standard "7+3" induction chemotherapy regimen (Cytarabine and Daunubicin). The comparison is based on their cytotoxic and pro-apoptotic effects on primary AML patient samples.
Data Presentation
The following tables summarize the quantitative data on the efficacy of various treatments in primary AML patient samples.
Table 1: Comparative Cytotoxicity (IC50) in Primary AML Blasts
| Compound/Regimen | Target/Mechanism of Action | AML Subtype | IC50 (nM) | Citation |
| This compound (proxy: Midostaurin) | FLT3 Inhibitor (First-Generation) | FLT3-mutated | Not explicitly reported in primary samples, but effective at submicromolar concentrations. | [1] |
| Gilteritinib | FLT3 Inhibitor (Second-Generation) | FLT3-ITD | ~1 | [2] |
| Quizartinib | FLT3 Inhibitor (Second-Generation) | FLT3-ITD | 1-2 | [3] |
| Cytarabine | DNA Synthesis Inhibitor | Pan-AML | Median IC50: ~6000 | [4] |
| Daunorubicin | Topoisomerase II Inhibitor | Pan-AML | Median IC50: ~400 | [4] |
Table 2: Induction of Apoptosis in Primary AML Blasts
| Compound/Regimen | AML Subtype | Concentration | Apoptosis Rate (% of cells) | Citation |
| This compound (proxy: Midostaurin) | FLT3-mutated | Not specified | Synergistically induces apoptosis with other agents. | [5] |
| Gilteritinib | FLT3-ITD | Not specified | Induces apoptosis and differentiation. | [2] |
| Quizartinib | FLT3-ITD | Not specified | Potently induces apoptosis. | [6] |
| Cytarabine + Daunorubicin | Pan-AML | IC50 concentrations | Induces apoptosis. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Isolation and Culture of Primary AML Cells
Primary AML patient samples (bone marrow aspirates or peripheral blood) are processed to isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation. The isolated blasts are then cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a cocktail of cytokines (e.g., IL-3, G-CSF, GM-CSF) to maintain cell viability ex vivo.
Cell Viability Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) of a compound is determined using a colorimetric MTT assay.
-
Cell Seeding: Primary AML cells are seeded in 96-well plates at a density of 1 x 10^5 cells per well.
-
Drug Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, Gilteritinib, Cytarabine) for 48-72 hours. A vehicle-treated control is included.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved by adding 150 µL of a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
The percentage of apoptotic cells is quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment: Primary AML cells are treated with the desired concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Washing: Cells are collected by centrifugation and washed twice with cold PBS.
-
Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added, and the cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualization
Signaling Pathway
Caption: this compound inhibits the FLT3 receptor, blocking downstream pro-survival signaling pathways.
Experimental Workflow
Caption: Workflow for evaluating the efficacy of this compound in primary AML patient samples.
References
- 1. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Combination of Venetoclax and Midostaurin Efficiently Suppressed Relapsed t(8;21)Acute Myeloid Leukemia With Mutant KIT After Failure of Venetoclax Plus Azacitidine Treatment [frontiersin.org]
- 6. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to In Vitro Screening for Resistance Mutations to AFG206, a Novel Tyrosine Kinase Inhibitor
For researchers, scientists, and drug development professionals, understanding and predicting resistance to targeted therapies is a critical component of preclinical drug development. This guide provides a comparative overview of in vitro methods for identifying resistance mutations to AFG206, a potent and selective inhibitor of the hypothetical "Target Kinase 1" (TK1).
To provide a practical framework, this guide will draw parallels with well-established tyrosine kinase inhibitors: gefitinib (B1684475), which targets the Epidermal Growth Factor Receptor (EGFR), and imatinib (B729), which targets the BCR-ABL fusion protein. The experimental data and protocols presented are based on these known inhibitors and serve as a template for designing and interpreting resistance studies for novel compounds like this compound.
Comparative Analysis of In Vitro Resistance Screening Methods
Two primary methodologies are employed to identify resistance mutations in vitro: the classic dose escalation method and the more recent CRISPR-Cas9 based screening approaches. Each has distinct advantages and is suited for different research questions.
| Feature | Dose Escalation Method | CRISPR-Cas9 Based Screening |
| Principle | Gradual increase in drug concentration to select for pre-existing or newly arising resistant clones. | Systematic introduction of mutations across the target gene to identify specific variants conferring resistance. |
| Throughput | Low to medium; typically focuses on a single cell line at a time. | High; can screen a library of potential mutations simultaneously. |
| Mutation Discovery | Identifies a spectrum of mutations that arise under selective pressure, including on-target and off-target mechanisms. | Primarily identifies on-target mutations within the gene of interest. |
| Timeframe | Can take several months to establish a resistant cell line. | Relatively faster, with screening completed in a matter of weeks. |
| Resources | Requires long-term cell culture and significant amounts of the compound. | Requires expertise in molecular biology, library preparation, and next-generation sequencing (NGS). |
Performance Data of Established Tyrosine Kinase Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of gefitinib and imatinib against sensitive and resistant cancer cell lines, providing a benchmark for evaluating the efficacy of this compound and the magnitude of resistance conferred by specific mutations.
Table 1: In Vitro Efficacy of Gefitinib Against EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | EGFR Mutation | Gefitinib IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | 10 - 30 | [1][2] |
| HCC827 | Exon 19 deletion | 5 - 20 | [1][3] |
| H1975 | L858R + T790M | > 5000 | [4][5] |
| PC-9/GR (Gefitinib-Resistant) | Exon 19 deletion + T790M | > 2000 | [4] |
Table 2: In Vitro Efficacy of Imatinib Against BCR-ABL Positive Cell Lines
| Cell Line | BCR-ABL Mutation | Imatinib IC50 (nM) | Reference |
| K562 | Wild-type | 200 - 400 | [6] |
| Ba/F3 p210 | Wild-type | 500 - 700 | [7] |
| Ba/F3 p210 T315I | T315I | > 10,000 | [6][8] |
| KCL-22 | Wild-type (inherently resistant) | 800 | [7] |
Key Resistance Mutations
Understanding the landscape of resistance mutations is crucial for the development of next-generation inhibitors.
Table 3: Common Resistance Mutations to Gefitinib in EGFR
| Mutation | Location | Mechanism of Resistance |
| T790M | "Gatekeeper" residue in the ATP-binding pocket | Steric hindrance, increased ATP affinity |
| C797S | Covalent binding site for third-generation inhibitors | Prevents covalent bond formation |
| MET Amplification | Off-target | Activation of a bypass signaling pathway |
Table 4: Common Resistance Mutations to Imatinib in BCR-ABL
| Mutation | Location | Mechanism of Resistance |
| T315I | "Gatekeeper" residue in the ATP-binding pocket | Steric hindrance, loss of a key hydrogen bond |
| G250E | P-loop | Destabilizes the inactive conformation required for imatinib binding |
| Y253H/F | P-loop | Destabilizes the inactive conformation |
| E255K/V | P-loop | Destabilizes the inactive conformation |
| M351T | Catalytic domain | Affects imatinib binding |
Experimental Protocols
Detailed methodologies for the two primary screening approaches are provided below. These can be adapted for screening resistance to this compound.
Protocol 1: Generation of Resistant Cell Lines by Dose Escalation
This method mimics the clinical scenario of acquired resistance under continuous drug exposure.
-
Cell Line Selection: Start with a cell line known to be sensitive to the tyrosine kinase inhibitor being tested (e.g., PC-9 for an EGFR inhibitor, Ba/F3-p210 for a BCR-ABL inhibitor).
-
Initial IC50 Determination: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of the compound in the parental cell line.
-
Dose Escalation:
-
Culture the parental cells in the presence of the inhibitor at a concentration equal to the IC50.
-
Monitor cell viability and proliferation. Initially, a significant portion of the cells will die.
-
Allow the surviving cells to repopulate.
-
Once the cells are growing steadily at the initial concentration, gradually increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
This process is continued for several months until the cells can proliferate in the presence of a significantly higher concentration of the drug (e.g., 10-100 fold the initial IC50).
-
-
Confirmation of Resistance:
-
Perform a dose-response assay on the established resistant cell line and compare the IC50 to the parental cell line. A significant increase confirms resistance.
-
-
Identification of Resistance Mutations:
-
Isolate genomic DNA from both the parental and resistant cell lines.
-
Perform next-generation sequencing (NGS) of the target kinase gene (and potentially other relevant genes) to identify mutations present in the resistant population.
-
Sanger sequencing can be used to confirm specific mutations identified by NGS.
-
Protocol 2: CRISPR-Cas9 Based Saturation Mutagenesis Screening
This high-throughput method allows for the systematic evaluation of which mutations in the target kinase confer resistance.
-
sgRNA Library Design and Synthesis:
-
Design a pooled library of single-guide RNAs (sgRNAs) that tile across the coding sequence of the target kinase (e.g., TK1). The library should include sgRNAs designed to introduce a wide range of possible mutations.
-
-
Lentiviral Library Production:
-
Package the pooled sgRNA library into lentiviral particles.
-
-
Cell Transduction:
-
Transduce a Cas9-expressing sensitive cell line with the lentiviral sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.
-
-
Drug Selection:
-
Treat the transduced cell population with the tyrosine kinase inhibitor (e.g., this compound) at a concentration that effectively kills the parental cells.
-
-
Enrichment of Resistant Clones:
-
Culture the cells in the presence of the drug for a period sufficient to allow for the enrichment of cells harboring resistance-conferring mutations.
-
-
Genomic DNA Extraction and Sequencing:
-
Isolate genomic DNA from the surviving cell population.
-
Amplify the sgRNA cassette region by PCR.
-
Perform deep sequencing to determine the relative abundance of each sgRNA in the resistant population compared to the initial library.
-
-
Data Analysis:
-
Identify sgRNAs that are significantly enriched in the drug-treated population. These sgRNAs correspond to mutations that confer resistance.
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and a simplified signaling pathway relevant to tyrosine kinase inhibitor action and resistance.
Caption: Workflow for generating resistant cell lines via dose escalation.
Caption: Workflow for CRISPR-Cas9 based resistance mutation screening.
Caption: Simplified TK1 signaling pathway and mechanism of this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small-Cell Lung Cancers Dependent on the Epidermal Growth Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. All tyrosine kinase inhibitor-resistant chronic myelogenous cells are highly sensitive to Ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCR-ABL1-independent PI3Kinase activation causing imatinib-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for AFG206
For researchers and scientists in the fast-paced world of drug development, the lifecycle of an investigational compound extends beyond the bench. Proper disposal is a critical final step, ensuring the safety of personnel and the environment. While a specific Safety Data Sheet (SDS) for AFG206 is not publicly available, a conservative and safe disposal strategy can be formulated by examining analogous small molecule FLT3 inhibitors. These compounds are typically classified as hazardous, with potential risks including organ damage, reproductive harm, and aquatic toxicity. Therefore, it is imperative to handle this compound with the assumption of similar hazards.
Hazard and Protection Summary
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards and the necessary personal protective equipment (PPE).
| Parameter | Guideline | Rationale |
| Hazard Classification | Assumed Hazardous: Potential for organ toxicity, reproductive harm, and aquatic toxicity. | Based on SDSs of other FLT3 inhibitors (e.g., Sorafenib, Midostaurin, Gilteritinib).[1] |
| Personal Protective Equipment (PPE) | Mandatory: Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A respirator may be required for handling powders or creating aerosols. | Standard laboratory practice for handling potent compounds.[1][2] |
| Engineering Controls | All handling of this compound should be conducted in a chemical fume hood.[2] | To minimize inhalation exposure.[2] |
Step-by-Step Disposal Protocol
All waste containing this compound must be treated as hazardous chemical waste.[1][2] Adherence to the following procedures is essential for safe and compliant disposal.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., unused stock solutions, cell culture media) in a separate, labeled hazardous waste container.[1]
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[1]
-
-
Sharps Waste:
-
Dispose of any sharps contaminated with this compound (e.g., needles, syringes) in a designated sharps container for hazardous chemical waste.[1]
-
2. Decontamination of Labware:
-
All glassware and equipment that have come into contact with this compound should be decontaminated.[1]
-
A common procedure is to rinse the equipment with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove the residual compound.[1]
-
The rinse solvent must be collected as hazardous liquid waste.[1]
-
After the initial solvent rinse, wash the labware with soap and water.[1]
3. Spill Management:
-
In the event of a spill, immediately alert others in the area.[1]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite (B1170534) or sand.[1]
-
Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.[1]
4. Final Disposal:
-
All this compound waste must be disposed of as hazardous chemical waste.[1][2] Do not dispose of this compound down the drain or in the regular trash.[1]
-
The primary and recommended method for the final disposal of this compound is incineration at a licensed hazardous waste facility.[1]
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[1][2]
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
First Aid Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the individual to fresh air. If symptoms are severe or persist, seek immediate medical attention.[2] |
| Ingestion | Wash out the mouth with large amounts of water for at least 15 minutes. Seek immediate medical attention.[2] |
| Skin Contact | Wash the affected area thoroughly with soap and water.[2] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
